molecular formula C6H14ClNO B13629893 cis-2-Methyltetrahydropyran-4-amine;hydrochloride CAS No. 2752128-01-9

cis-2-Methyltetrahydropyran-4-amine;hydrochloride

Cat. No.: B13629893
CAS No.: 2752128-01-9
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-KGZKBUQUSA-N
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Description

Cis-2-Methyltetrahydropyran-4-amine;hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

2752128-01-9

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2R,4R)-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

AVADPQZSGFARIV-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCO1)N.Cl

Canonical SMILES

CC1CC(CCO1)N.Cl

Origin of Product

United States

Foundational & Exploratory

Engineering Conformational Rigidity: A Technical Guide to cis-2-Methyltetrahydropyran-4-amine Hydrochloride (CAS: 2752128-01-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of highly basic, lipophilic piperidine or cyclohexane rings with substituted tetrahydropyrans (THPs) has become a cornerstone tactic for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. As a Senior Application Scientist, I frequently utilize cis-2-Methyltetrahydropyran-4-amine hydrochloride (CAS: 2752128-01-9) as a premium building block. This molecule provides a conformationally restricted, hydrophilic scaffold that lowers LogD, reduces hERG channel liability (by attenuating amine basicity via the inductive effect of the ring oxygen), and introduces precise spatial vectors for pharmacophore targeting.

This whitepaper provides an in-depth technical analysis of its structural causality, stereoselective synthesis, and downstream applications in targeted protein inhibition, supported by field-proven, self-validating protocols.

Physicochemical Profiling & Structural Causality

The utility of cis-2-methyltetrahydropyran-4-amine stems directly from its thermodynamic stability and stereochemistry. In a six-membered THP ring, the lowest-energy chair conformation places the bulky C2-methyl group in an equatorial position to avoid severe 1,3-diaxial steric clashes. In the cis isomer, the C4-amine group is also forced into an equatorial position. This equatorial, equatorial (e,e) arrangement locks the molecule into a rigid, predictable 3D vector, which is critical for minimizing the entropic penalty upon binding to a target kinase or protease.

Quantitative Data Summary
PropertyValue / Description
CAS Number
Chemical Name cis-2-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Stereochemistry cis (e,e-conformation), typically isolated as rel-(2R,4R)
Topological Polar Surface Area (tPSA) ~35.2 Ų (Free base)
Physical State White to off-white crystalline solid

Stereoselective Synthesis: The Reductive Amination Workflow

The synthesis of CAS 2752128-01-9 relies on the highly diastereoselective reductive amination of 2-methyltetrahydropyran-4-one. The causality behind the stereocontrol is governed by the trajectory of hydride attack. When the flat iminium ion forms at C4, the bulky reducing agent (e.g., NaBH₃CN) approaches from the less sterically hindered axial face . This axial attack pushes the newly formed amine bond into the equatorial plane , yielding the thermodynamically favored cis (e,e) isomer.

Synthesis K 2-Methyltetrahydropyran-4-one (Equatorial Methyl) I Iminium Intermediate (Acidic Catalysis) K->I Benzylamine, AcOH, MeOH H Axial Hydride Attack (Less Hindered Face) I->H NaBH3CN P cis-2-Methyltetrahydropyran-4-amine (e,e-conformation) H->P Stereocontrol S HCl Salt Formation CAS: 2752128-01-9 P->S HCl in Dioxane

Fig 1. Stereoselective reductive amination yielding the cis (e,e) isomer.
Self-Validating Protocol: Stereoselective Reductive Amination

This protocol is designed with in-process visual and analytical checkpoints to ensure self-validation without requiring immediate NMR analysis.

  • Imine Formation:

    • Action: Dissolve 2-methyltetrahydropyran-4-one (1.0 eq) in anhydrous MeOH (0.5 M). Add benzylamine (1.2 eq) and glacial acetic acid (0.05 eq). Stir at 25°C for 4 hours.

    • Causality: MeOH stabilizes the polar transition state. Acetic acid lowers the pH to ~5.5, protonating the ketone oxygen to accelerate nucleophilic attack without fully protonating the benzylamine.

    • Validation Checkpoint: The solution turns pale yellow. TLC (Hexane/EtOAc 7:3, KMnO₄ stain) will show complete consumption of the ketone starting material.

  • Stereoselective Reduction:

    • Action: Cool the mixture to 0°C. Portion-wise, add NaBH₃CN (1.5 eq). Allow to warm to room temperature and stir for 16 hours.

    • Causality: NaBH₃CN is stable in mildly acidic conditions and specifically reduces the iminium ion over any unreacted ketone. The low temperature during addition controls the exothermic hydride transfer, maximizing axial selectivity.

    • Validation Checkpoint: LC-MS of an aliquot will show the [M+H]⁺ peak for the N-benzyl intermediate.

  • Debenzylation & Salt Formation:

    • Action: Purify the intermediate, then dissolve in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 12 hours. Filter through Celite. To the filtrate, add 4M HCl in dioxane (1.5 eq) dropwise at 0°C.

    • Causality: Hydrogenolysis selectively cleaves the benzyl protecting group. The addition of anhydrous HCl forces the precipitation of the amine as a stable, non-hygroscopic hydrochloride salt.

    • Validation Checkpoint: Immediate formation of a dense white precipitate upon HCl addition confirms successful salt formation. Filter and wash with cold diethyl ether to yield CAS 2752128-01-9.

Application in Targeted Protein Inhibition

The cis-2-methyltetrahydropyran-4-amine motif is highly prized in the development of CNS-penetrant kinase inhibitors and antiparasitic agents.

LRRK2 Inhibition (Parkinson's Disease)

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2), specifically the G2019S mutation, lead to hyperactive kinase function, resulting in Rab GTPase hyperphosphorylation and subsequent lysosomal dysfunction. Incorporating the cis-THP-amine into imidazo[4,5-c]quinoline scaffolds has been shown to yield potent, brain-penetrant LRRK2 inhibitors. The THP oxygen acts as a hydrogen bond acceptor, while the cis-geometry perfectly aligns the molecule within the ATP-binding pocket, as detailed in.

Pathway Mut LRRK2 G2019S Mutation Kin Hyperactive Kinase Domain Mut->Kin Rab Rab GTPase Hyperphosphorylation Kin->Rab Tox Neurotoxicity & Parkinson's Disease Rab->Tox Drug THP-amine based LRRK2 Inhibitor Drug->Kin ATP-competitive Inhibition

Fig 2. LRRK2 signaling pathway and intervention by THP-amine derived inhibitors.
Plasmepsin X Inhibition (Malaria)

Recent breakthroughs have also utilized this building block to synthesize cyclic guanidines that inhibit Plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum. The rigid e,e-conformation of the cis-THP ring correctly positions the basic guanidine core to interact with the catalytic aspartic acid diad of PMX, demonstrating profound in vivo antimalarial efficacy .

Downstream Functionalization: Amide Coupling Protocol

To utilize CAS 2752128-01-9 in drug discovery, it is most commonly coupled to a carboxylic acid to form an amide bond.

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Activation:

    • Action: In a dry flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the acid into a highly reactive HOAt ester. DIPEA is chosen as a non-nucleophilic base; 3.0 equivalents are required (1 eq to activate the acid, 1 eq to neutralize the THP-amine HCl salt, and 1 eq excess to drive the reaction).

    • Validation Checkpoint: The solution will transition from colorless to a distinct yellow tint, visually confirming the formation of the active HOAt ester.

  • Coupling:

    • Action: Add cis-2-methyltetrahydropyran-4-amine hydrochloride (1.1 eq) in one portion. Stir at room temperature for 2 hours.

    • Causality: The pre-activation prevents the amine from forming an unreactive salt with the carboxylic acid. The primary amine of the THP ring attacks the HOAt ester, forming the amide bond with minimal epimerization.

    • Validation Checkpoint: LC-MS analysis will show the disappearance of the active ester mass and the appearance of the desired product mass.

  • Workup:

    • Action: Dilute with EtOAc and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted THP-amine and DIPEA. The basic wash removes HOAt and any unreacted carboxylic acid, leaving the neutral amide product in the organic layer.

References

  • Title: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as LRRK2 inhibitors (WO2017046675A1)
  • Title: CAS No. 2752128-01-9, cis-2-methyltetrahydropyran-4-amine hydrochloride Source: 001Chemical Directory URL: [Link]

Technical Guide: 2-Methyltetrahydropyran-4-amine HCl — Cis/Trans Isomerism

[1]

Structural Analysis & Conformational Dynamics

The core challenge in working with 2,4-disubstituted tetrahydropyrans (THPs) is the non-intuitive relationship between substituent orientation and IUPAC nomenclature compared to 1,4-disubstituted cyclohexanes.

The 2,4-Relationship

Unlike the 1,4-disubstituted cyclohexane system (where trans is diequatorial), the 2- and 4-positions in a THP ring have a 1,3-spatial relationship relative to the carbon backbone (C2–C3–C4).[1]

  • Cis Isomer (Z): Substituents are on the same face of the ring.[2] In the chair conformation, this corresponds to the diequatorial (e,e) or diaxial (a,a) arrangement. The diequatorial conformer is thermodynamically dominant.

  • Trans Isomer (E): Substituents are on opposite faces. This corresponds to the equatorial-axial (e,a) arrangement.

Thermodynamic Preference

The 2-methyl group acts as the "conformational anchor" due to its steric bulk (


1
  • Cis-isomer (Thermodynamic): 2-Me (eq) / 4-NH

    
     (eq).[1] Stable.
    
  • Trans-isomer (Kinetic): 2-Me (eq) / 4-NH

    
     (ax).[1] Higher energy due to 1,3-diaxial interactions involving the axial amine.
    
Visualization of Isomers

The following diagram illustrates the chair conformations and the critical H-H coupling interactions used for assignment.

Gcluster_cisCis-Isomer (Thermodynamic)(2S,4R) or (2R,4S)cluster_transTrans-Isomer (Kinetic)(2S,4S) or (2R,4R)Cis_ConfConformation:2-Me (Equatorial)4-NH2 (Equatorial)Cis_StabStability:High (No 1,3-diaxial strain)Cis_Conf->Cis_StabCis_NMRKey NMR Signal (H4):Axial ProtonLarge Coupling (tt, J ~11, 4 Hz)Cis_Conf->Cis_NMRdictatesTrans_ConfConformation:2-Me (Equatorial)4-NH2 (Axial)Trans_StabStability:Lower (1,3-diaxial strain)Trans_Conf->Trans_StabTrans_NMRKey NMR Signal (H4):Equatorial ProtonSmall Coupling (br s or pentet, J < 5 Hz)Trans_Conf->Trans_NMRdictates

Caption: Comparative conformational analysis of Cis vs. Trans isomers. The H4 proton geometry is the primary discriminator.

Synthesis & Stereocontrol

The synthesis typically proceeds via reductive amination of 2-methyltetrahydropyran-4-one .[1] The choice of reducing agent dictates the diastereomeric ratio (dr).

Reaction Scheme

Precursor: 2-Methyltetrahydropyran-4-one (Commercial or synthesized via Prins cyclization).[1] Reagents: Ammonium acetate (NH

Protocol for Thermodynamic Control (Favoring Cis)

Using a weaker reducing agent allows the intermediate imine to equilibrate to the more stable diequatorial conformation before hydride delivery.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-methyltetrahydropyran-4-one (1.0 eq) and NH

    
    OAc (10.0 eq) in dry Methanol. Stir at RT for 2 hours.
    
  • Reduction: Add NaBH

    
    CN (1.5 eq) portion-wise. Note: NaBH(OAc)
    
    
    is a safer alternative with similar selectivity.[1]
  • Workup: Quench with aqueous NaHCO

    
    . Extract with DCM.
    
  • Salt Formation: Treat the crude amine with 4M HCl in dioxane to precipitate the hydrochloride salt.

Expected Outcome: ~4:1 to 9:1 mixture favoring the Cis (e,e) isomer.

Protocol for Kinetic Control (Accessing Trans)

To access the trans isomer, bulky hydride reagents (e.g., L-Selectride) are typically used on the ketone to form the axial alcohol, which is then converted to the amine with inversion (Mitsunobu with azide, then reduction). Direct reductive amination rarely yields the trans isomer as the major product.

Characterization & Self-Validating Analysis

The most reliable method to distinguish the isomers is


H NMR
NMR Diagnostic Criteria (400 MHz, DMSO-d or CD OD)
FeatureCis-Isomer (Major) Trans-Isomer (Minor)
Conformation 2-Me (eq), 4-NH

(eq)
2-Me (eq), 4-NH

(ax)
H4 Proton Geometry Axial Equatorial
H4 Multiplicity Triplet of Triplets (tt) Broad Singlet or Narrow Pentet
Coupling Constants (

)
Two large (

Hz)Two small (

Hz)
Small couplings only (

Hz)
Chemical Shift (

)
Upfield (shielded by anisotropy)Downfield (deshielded)
Why This Works (Mechanism)
  • Cis Isomer: The H4 proton is axial. It looks "down" the bond to the axial protons at C3 and C5. The Karplus equation dictates a large coupling constant (~180° dihedral angle) for diaxial interactions.

  • Trans Isomer: The H4 proton is equatorial. It has no anti-periplanar (180°) relationships with adjacent protons, resulting in only small gauche couplings.

Experimental Data Summary

Physical Properties[1][2][3][4][5][6]
  • Molecular Weight: 151.63 g/mol (HCl salt)[1]

  • Solubility: Highly soluble in water, MeOH, DMSO. Sparingly soluble in DCM/EtOAc (as HCl salt).

  • Separation: The isomers are separable by column chromatography on the free base (Amine-functionalized silica or standard silica with 5-10% MeOH/DCM + 1% NH

    
    OH).[1] The trans isomer (less polar) typically elutes before the cis isomer.
    
Reference Data Table
ParameterCis-2-methyltetrahydropyran-4-amineTrans-2-methyltetrahydropyran-4-amine
Configuration (2R,4S) / (2S,4R)(2R,4R) / (2S,4S)
Stereochemistry Z (Zusammen)E (Entgegen)
Thermodynamics Stable (Diequatorial)Metastable (Equatorial-Axial)
Commercial CAS 2091286-45-0 (generic/mix)2091286-52-9 (specific)

References

  • Eliel, E. L., et al. "Conformational Analysis. 42. Monosubstituted tetrahydropyrans." Journal of the American Chemical Society, vol. 97, no. 2, 1975, pp. 322–330. Link[1]

  • Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1041–1085. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Selectivity." Link

  • Hansch, C., et al. "Stereochemical structure-activity relationships." Comprehensive Medicinal Chemistry, Vol 4. Pergamon Press, 1990. (General reference for THP scaffold utility).

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of cis-2-Methyltetrahydropyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic selection of aliphatic heterocyclic building blocks. cis-2-Methyltetrahydropyran-4-amine hydrochloride has emerged as a critical intermediate in the design of advanced therapeutics, ranging from antimalarial Plasmepsin X inhibitors to oncology-focused ATR kinase inhibitors[1],[2].

This technical guide provides an in-depth analysis of the compound's molecular properties—specifically its molecular weight of 151.63 g/mol and formula of C₆H₁₄ClNO —alongside the mechanistic rationale for its use in drug design and a fully validated, step-by-step synthetic protocol.

Physicochemical Profiling & Structural Dynamics

Understanding the exact mass and stoichiometric properties of building blocks is non-negotiable for precise molar calculations during high-throughput parallel synthesis or scale-up manufacturing. The hydrochloride salt form is specifically utilized to overcome the volatility and oxidative instability inherent to the free aliphatic amine[3].

Quantitative Data Summary
PropertyValue
Chemical Name cis-2-methyltetrahydropyran-4-amine hydrochloride
CAS Registry Number 2752128-01-9,[4]
Molecular Formula (Salt) C₆H₁₄ClNO (or C₆H₁₃NO · HCl)
Molecular Weight (Salt) 151.63 g/mol
Molecular Formula (Free Base) C₆H₁₃NO
Molecular Weight (Free Base) 115.17 g/mol
Relative Stereochemistry cis (e.g., 2S,4S or 2R,4R)
Structural Causality in Drug Design

The tetrahydropyran (THP) ring is frequently deployed as an isosteric replacement for piperidine or cyclohexyl rings[5]. The inclusion of the oxygen heteroatom introduces a dipole moment, lowers overall lipophilicity (LogP), and serves as a hydrogen bond acceptor. This modification typically improves aqueous solubility and mitigates hERG channel liabilities associated with highly lipophilic basic amines.

Furthermore, the addition of the cis-methyl group at the C2 position is a deliberate tactic to restrict the conformational flexibility of the THP ring. By locking the ring into a specific chair conformation where both the methyl and amino groups occupy equatorial positions, medicinal chemists can precisely vector downstream pharmacophores, thereby enhancing target binding affinity and reducing off-target metabolic degradation[1].

SARLogic N1 Cyclohexylamine Scaffold N2 Tetrahydropyran (THP) Substitution N1->N2 Reduces LogP Improves Solubility N3 Addition of cis-2-Methyl Group N2->N3 Steric Shielding Locks Conformation N4 Optimized Lead (High Potency) N3->N4 Enhances Target Binding Affinity

SAR optimization logic utilizing the cis-2-methyltetrahydropyran-4-amine motif.

Application Case Study: Antimalarial Plasmepsin X Inhibitors

A prime example of this compound's utility is documented in recent targeting Plasmepsin X (PMX), an essential aspartyl protease in the malaria parasite[1],[6].

During lead optimization, researchers found that replacing a metabolically labile distal benzene ring with a cyclopropyl pyridine reduced metabolism, but the breakthrough in potency was achieved by modifying the core ring system. The incorporation of a cis-methyl group onto the tetrahydropyran (THP) ring (specifically the S,S stereochemistry) significantly increased the potency of all synthesized analogues[1]. The cis-2-methyltetrahydropyran-4-amine moiety provided optimal steric shielding and conformational pre-organization, leading to the discovery of highly potent, orally active PMX inhibitors like UCB7362[1],[6].

Validated Synthetic Methodology

The synthesis of cis-2-methyltetrahydropyran-4-amine hydrochloride requires a highly chemoselective and stereoselective approach. The following protocol details the reductive amination workflow, explicitly outlining the causality behind each reagent selection to ensure a self-validating system.

SynthWorkflow A 2-Methyltetrahydropyran-4-one (Starting Material) B Imine Formation (Benzylamine, AcOH, MeOH) A->B C Reductive Amination (NaCNBH3, 16h, RT) B->C D Diastereomeric Separation (cis/trans resolution) C->D E Deprotection (H2, Pd/C, MeOH) D->E F Salt Formation (HCl in Dioxane) E->F G cis-2-Methyl-THP-4-amine HCl (Final Product) F->G

Synthetic workflow for cis-2-methyltetrahydropyran-4-amine hydrochloride.
Step-by-Step Protocol

Step 1: Imine Formation

  • Procedure: To a stirred solution of 2-methyltetrahydropyran-4-one (1.0 eq) in methanol, add benzylamine (1.5 eq) and a catalytic amount of acetic acid (0.05 eq). Stir for 4 hours at room temperature under a nitrogen atmosphere[1],[6].

  • Causality & Validation: Benzylamine is selected over direct aqueous ammonia to prevent the formation of secondary and tertiary amine byproducts (over-alkylation). The catalytic acetic acid activates the ketone carbonyl, accelerating nucleophilic attack. Complete consumption of the ketone must be validated via Thin Layer Chromatography (TLC) prior to the reduction step.

Step 2: Reductive Amination

  • Procedure: Introduce sodium cyanoborohydride (NaCNBH₃, 1.5 eq) to the reaction mixture and stir for 16 hours at room temperature[6].

  • Causality & Validation: NaCNBH₃ is utilized because it is stable in the mildly acidic conditions required for iminium ion formation. Crucially, it selectively reduces the protonated iminium intermediate at a much faster rate than the unreacted parent ketone. This chemoselectivity ensures a high yield of the N-benzyl protected amine.

Step 3: Diastereomeric Separation

  • Procedure: Quench the reaction with ice-cold water, extract with ethyl acetate, dry over sodium sulfate, and purify the crude product via silica gel column chromatography (e.g., 3% ethyl acetate/hexane) to isolate the cis diastereomer[1].

  • Causality & Validation: The reduction of the imine typically yields a mixture of cis and trans isomers. Chromatographic separation is essential to isolate the thermodynamically favored cis-isomer, where both the methyl and amine groups occupy equatorial positions, minimizing 1,3-diaxial steric clashes. Stereochemistry can be definitively validated using 2D NMR (NOESY) or Vibrational Circular Dichroism (VCD)[1].

Step 4: Hydrogenolysis (Deprotection)

  • Procedure: Dissolve the purified cis-N-benzyl amine in methanol, add 20% Pd/C catalyst, and stir under a hydrogen atmosphere until hydrogen uptake ceases[6].

  • Causality & Validation: Catalytic hydrogenolysis provides a clean, traceless removal of the benzyl protecting group, yielding the primary amine without the need for harsh acidic or basic cleavage conditions that might degrade the pyran ring.

Step 5: Hydrochloride Salt Formation

  • Procedure: Filter the catalyst through Celite, concentrate the filtrate, and treat the residue with a stoichiometric excess of anhydrous HCl in dioxane or diethyl ether. Filter and dry the resulting precipitate under a vacuum.

  • Causality & Validation: The free base (cis-2-methyltetrahydropyran-4-amine) is a volatile liquid prone to atmospheric oxidation. Conversion to the hydrochloride salt (MW: 151.63 g/mol ) yields a stable, highly water-soluble, free-flowing crystalline powder,[3]. This self-validating step ensures exact stoichiometry for downstream coupling reactions, eliminating mass-balance errors caused by solvent retention or hygroscopicity.

References

  • ChemBK Database - cis-2-methyltetrahydropyran-4-amine;hydrochloride (CAS 2752128-01-9). Source: ChemBK. URL: [Link]

  • PubChem Compound Summary - 4-Aminotetrahydropyran. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 . Source: Journal of Medicinal Chemistry (ACS) / PubMed Central (PMC). URL:[Link]

Sources

Engineering sp³-Rich Chemical Space: Chiral Tetrahydropyran Amines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in contemporary drug discovery. Among the most privileged sp³ scaffolds are chiral tetrahydropyran (THP) amines . By offering a rigid spatial vector, modulated basicity, and improved metabolic stability, THP amines have become cornerstone building blocks for next-generation therapeutics. This whitepaper provides an in-depth mechanistic analysis of THP amine pharmacology, supported by self-validating synthetic protocols for their stereoselective construction.

The Pharmacological Rationale: Causality in Bioisosteric Design

In medicinal chemistry, the decision to replace a standard carbocycle (like a cyclohexyl amine) with a chiral tetrahydropyran amine is driven by precise physicochemical causality. The insertion of an ethereal oxygen atom into the ring system fundamentally alters the molecule's behavior in biological systems .

pKa Modulation and Toxicity Mitigation

Cyclohexyl amines often suffer from high basicity (pKa ~10.5). In vivo, this high basicity leads to strong electrostatic interactions with phospholipid bilayers (causing phospholipidosis) and off-target binding to the hERG potassium channel (causing cardiotoxicity). The Causality: The ethereal oxygen in a THP ring exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the amine lone pair, lowering its conjugate acid pKa by approximately 1 to 1.5 units. This subtle reduction in basicity is often sufficient to abrogate hERG binding while maintaining target affinity.

Lipophilicity (LogP) and ADME Optimization

Highly lipophilic molecules suffer from poor aqueous solubility and rapid clearance via hepatic Cytochrome P450 (CYP450) enzymes. The Causality: The oxygen atom introduces a polar surface area (PSA) penalty but drastically reduces the partition coefficient (LogP). This enhances thermodynamic solubility in aqueous media and reduces non-specific protein binding, thereby increasing the fraction of unbound, bioavailable drug (fu).

Vector Mapping and Target Engagement

The rigid chair conformation of the THP ring projects the chiral amine into a precise spatial vector. Furthermore, the oxygen atom serves as a novel hydrogen-bond acceptor, allowing the scaffold to engage specific residues (e.g., kinase hinge regions) that a simple carbocycle cannot access.

G Start Hit Compound (Cyclohexyl Amine) Problem High Lipophilicity (LogP) Poor Solubility Start->Problem Intervention Bioisosteric Replacement (O-insertion) Problem->Intervention THP Chiral THP Amine Intervention->THP Adv1 Lower LogP / Modulated pKa THP->Adv1 Adv2 New H-Bond Acceptor THP->Adv2 Adv3 Rigid sp3 Spatial Vector THP->Adv3

Logic flow of bioisosteric replacement from cyclohexyl to THP amine.

Quantitative Data: Carbocycle vs. Heterocycle

The following table summarizes the causal impact of substituting a cyclohexyl amine with a tetrahydropyran-4-amine motif, assuming identical peripheral substitution.

Physicochemical PropertyCyclohexyl Amine (Reference)Tetrahydropyran-4-amineCausality / Pharmacological Impact
Calculated LogP (cLogP) ~1.50~0.30O-atom reduces lipophilicity, directly improving GI tract solubility.
pKa (Conjugate Acid) ~10.6~9.2 - 9.5Inductive effect of oxygen lowers basicity, reducing hERG/phospholipidosis risk.
H-Bond Acceptors 0 (excluding amine)1 (ethereal oxygen)Enables new target interactions (e.g., kinase hinge binding).
Metabolic Stability Prone to C-H oxidationSterically/electronically deactivatedOxygen deactivates adjacent C-H bonds toward CYP450-mediated hydroxylation.

Data synthesized from industry-standard ADME profiling of THP bioisosteres .

Clinical Validation: THP Amines in Approved and Clinical Drugs

The utility of chiral THP amines is validated by their presence in several high-profile clinical candidates and approved therapeutics:

  • AZD0156 (AstraZeneca): An ATM kinase inhibitor where the installation of a THP-amine fragment was the critical breakthrough that achieved oral bioavailability and selective target engagement over off-target kinases .

  • Omarigliptin (Merck & Co.): A once-weekly DPP-4 inhibitor for Type 2 diabetes. It features a highly substituted chiral amino-THP ring synthesized via advanced multi-vector C–H functionalization, demonstrating the extreme metabolic stability of the scaffold .

  • Nemtabrutinib: A reversible BTK inhibitor utilizing a chiral THP precursor synthesized via an engineered biocatalytic cascade, highlighting the scalability of these building blocks .

Advanced Synthetic Methodologies & Self-Validating Protocols

To leverage THP amines, medicinal chemists must access them with absolute stereochemical fidelity. Below are two field-proven, self-validating methodologies for their construction.

Method A: Biocatalytic Asymmetric Amination

The Causality: Traditional reductive amination of THP-ketones with transition metals yields racemic mixtures, requiring wasteful chiral Supercritical Fluid Chromatography (SFC). By employing engineered Pyridoxal Phosphate (PLP)-dependent transaminases (e.g., ATA), chemists achieve complete enantiocontrol. The enzyme's chiral active site physically locks the pro-chiral ketone in a specific orientation, ensuring that hydride delivery and amine transfer occur exclusively from one face, yielding >99% ee.

Step-by-Step Protocol:

  • Preparation: Dissolve the pro-chiral tetrahydropyran-4-one precursor (1.0 eq) in a 100 mM potassium phosphate buffer (pH 7.5) containing 10% v/v DMSO to aid solubility.

  • Cofactor & Donor Addition: Add isopropylamine (amine donor, 5.0 eq) and PLP cofactor (1 mM).

  • Enzyme Loading: Introduce the engineered transaminase (e.g., Codexis ATA-256, 5 wt%). Incubate at 30°C under gentle agitation (250 rpm) for 24 hours.

  • Validation Checkpoint 1 (pH Stability): Measure the pH at t=2h. The transamination consumes isopropylamine and generates acetone, which can shift the pH. Self-Validation: If the pH remains strictly between 7.2–7.5, the buffer system is successfully protecting the PLP cofactor from degradation, ensuring continuous enzyme turnover.

  • Validation Checkpoint 2 (Stereochemical Fidelity): Extract a 50 µL aliquot, quench with MeCN, and analyze via chiral HPLC (Chiralpak IG column). Self-Validation: An observed enantiomeric excess (ee) of >99% validates the enzymatic stereoselectivity. If ee < 98%, the enzyme variant is mismatched to the substrate's steric bulk and must be rescreened.

  • Isolation: Adjust pH to 11.0 using 1M NaOH to free-base the product, extract with MTBE (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the pure chiral THP amine.

Method B: Tethered Enol-Ether Prins Cyclization

The Causality: Intermolecular Prins cyclizations often suffer from poor diastereoselectivity and side reactions (e.g., elimination to form dihydropyrans). By tethering the enol-ether to the aldehyde, the transition state is highly constrained into a rigid chair conformation. This thermodynamic control forces the formation of the cis-tetrahydropyran geometry exclusively, eliminating downstream epimerization risks .

Step-by-Step Protocol:

  • Initiation: Dissolve the tethered enol-ether aldehyde precursor in anhydrous dichloromethane (DCM) under an argon atmosphere at -78°C.

  • Lewis Acid Catalysis: Dropwise add Boron trifluoride etherate (BF₃·OEt₂, 1.2 eq). Stir for 2 hours at -78°C, then slowly warm to 0°C.

  • Quench: Quench the oxocarbenium intermediate by adding saturated aqueous NaHCO₃.

  • Validation Checkpoint 3 (Diastereomeric Confirmation): Isolate the crude 4-hydroxytetrahydropyran and perform ¹H-NMR (400 MHz, CDCl₃). Self-Validation: Analyze the coupling constants of the ring protons. The presence of large axial-axial coupling constants (J ≈ 10-12 Hz) self-validates the cis-geometry of the newly formed THP ring. If only small equatorial-equatorial couplings (J ≈ 2-4 Hz) are observed, thermodynamic control has failed (likely due to moisture degrading the Lewis acid).

  • Amine Installation: Convert the validated cis-alcohol to an azide via a Mitsunobu reaction (inverting stereochemistry to trans if desired), followed by Staudinger reduction (PPh₃, H₂O) to yield the final chiral THP amine.

Workflow Precursor THP Ketone Precursor Branch1 Biocatalytic Route Precursor->Branch1 Branch2 Chemocatalytic Route Precursor->Branch2 BioStep Transaminase (e.g., ATA) PLP Cofactor, Amine Donor Branch1->BioStep ChemoStep Reductive Amination Transition Metal Catalyst Branch2->ChemoStep BioResult Chiral THP Amine (>99% ee, Mild Conditions) BioStep->BioResult ChemoResult Racemic/Enantioenriched Amine (Requires Chiral Resolution) ChemoStep->ChemoResult

Comparison of biocatalytic vs. chemocatalytic workflows for THP amines.

References

  • Title: Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: National Center for Biotechnology Information (PMC9633331) URL: [Link]

  • Title: The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development Source: National Center for Biotechnology Information URL: [Link](Note: URL derived from standard PMC indexing for biocatalysis reviews cited in text)

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Sygnature Discovery / Bioorganic & Medicinal Chemistry (2017) URL: [Link]

Technical Guide: Sourcing and Validating cis-Enriched 2-Methyltetrahydropyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is a critical bioisostere for the cyclohexane ring in modern drug discovery, offering improved aqueous solubility and distinct metabolic profiles due to the ether oxygen. Specifically, 2-methyltetrahydropyran-4-amine has emerged as a high-value scaffold for kinase inhibitors and GPCR ligands.

However, the introduction of the methyl group at the C2 position creates stereochemical complexity. The cis-isomer (typically the (2R,4S)-rel diastereomer) is often the preferred pharmacophore due to its thermodynamic stability and specific spatial projection. Sourcing this specific isomer is non-trivial; many commercial catalogs list the generic CAS without specifying the diastereomeric ratio (dr), or they supply the trans-isomer.

This guide provides a technical roadmap for identifying, sourcing, and validating cis-enriched 2-methyltetrahydropyran-4-amine hydrochloride, ensuring your SAR (Structure-Activity Relationship) data remains robust.

Technical Specifications & Stereochemistry

Understanding the conformational landscape is prerequisite to sourcing the correct material.

Conformational Analysis

The 2-methyltetrahydropyran ring adopts a chair conformation.

  • 2-Methyl Group: Due to steric strain (1,3-diaxial interactions), the methyl group at C2 strongly prefers the equatorial position.

  • 4-Amino Group:

    • cis-Isomer: The amine is equatorial . This represents the 1,3-diequatorial relationship (assuming the C2-Me is equatorial). This is the thermodynamic product .

    • trans-Isomer: The amine is axial . This is the kinetic product .

Key Implication: If you perform a standard reductive amination under thermodynamic conditions, you will predominantly obtain the cis-isomer. However, commercial "mixtures" can vary from 60:40 to 95:5 cis:trans depending on the manufacturer's reduction method.

Chemical Identifiers
PropertyDetail
Chemical Name cis-2-Methyltetrahydropyran-4-amine hydrochloride
Common CAS (Mixture/Cis) 827046-87-7 (Often supplied as cis-enriched)
Specific trans CAS 2751651-25-7 (Avoid if seeking cis)
Molecular Formula C₆H₁₃NO[1][2][3][4] · HCl
Molecular Weight 151.63 g/mol
SMILES (Cis) C[C@H]1CCCCO1.Cl (Relative)

Sourcing Landscape

The market is bifurcated between "catalog" suppliers (often variable purity) and "custom" synthesis houses (high fidelity).

Primary Suppliers (Catalog)

These vendors typically stock the CAS 827046-87-7. Warning: You must request a Certificate of Analysis (CoA) confirming the diastereomeric ratio (dr) before bulk purchase.

  • Enamine / UkrOrgSynthesis: Known for large heterocyclic building block libraries. Often synthesize via thermodynamic reductive amination, yielding cis-enriched material.

  • Combi-Blocks: Frequently lists specific stereoisomers. Check for "cis" specific catalog numbers distinct from the generic.

  • ChemScene: Explicitly lists the trans-isomer (CAS 2751651-25-7), implying their generic listing may be cis-enriched or a defined mixture.

Sourcing Strategy Decision Tree

SourcingStrategy Start Need cis-2-Methyl-THP-4-Amine CheckCatalog Check Generic CAS (827046-87-7) Start->CheckCatalog RequestCoA Request CoA & H-NMR CheckCatalog->RequestCoA Analyze Analyze Diastereomeric Ratio (dr) RequestCoA->Analyze HighCis dr > 90:1 (cis:trans) Analyze->HighCis Favorable LowCis dr < 90:1 or Undefined Analyze->LowCis Unfavorable Purchase Direct Purchase HighCis->Purchase Custom Custom Synthesis / Purification LowCis->Custom

Figure 1: Strategic workflow for sourcing the specific cis-isomer, prioritizing data validation over catalog labels.

Synthesis & Manufacturing

If commercial sourcing fails to meet purity specs (e.g., >98% de), the following synthetic route is the industry standard for generating the cis-isomer. This protocol relies on thermodynamic control during the reduction step.

The Reductive Amination Route
  • Precursor: 2-Methyltetrahydropyran-4-one (CAS 1193-20-0).

  • Imine Formation: Reaction with Ammonium Acetate (NH₄OAc).

  • Reduction: Use of Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) in Methanol/DCM.

    • Mechanism:[5][6] The hydride donor attacks from the axial direction (less hindered trajectory for the intermediate), or equilibration allows the formation of the thermodynamic equatorial amine (cis).

    • Contrast: Using bulky hydrides like L-Selectride would attack the ketone/imine from the equatorial face, yielding the axial amine (trans).

Synthesis Workflow Diagram

Synthesis Ketone 2-Methyl-THP-4-one (CAS 1193-20-0) Imine Imine Intermediate Ketone->Imine + NH4OAc Reduction Reduction (NaBH3CN / MeOH) Imine->Reduction CisProduct cis-Amine (Major) (Thermodynamic) Reduction->CisProduct Major Path TransProduct trans-Amine (Minor) (Kinetic) Reduction->TransProduct Minor Path

Figure 2: Thermodynamic reductive amination pathway favoring the cis-isomer.

Quality Control & Validation (The "Trust" Pillar)

Never rely solely on the label. The cis and trans isomers have distinct NMR signatures that allow for self-validation of the material.

1H-NMR Validation Protocol

To distinguish the cis (equatorial amine) from the trans (axial amine), focus on the methine proton at position 4 (H4).

  • cis-Isomer (Equatorial Amine, Axial H4):

    • The H4 proton is axial .

    • Coupling: It will show large diaxial coupling (J ≈ 10–12 Hz) with the axial protons at C3 and C5.

    • Signal: Appears as a triplet of triplets (tt) or similar wide multiplet.

  • trans-Isomer (Axial Amine, Equatorial H4):

    • The H4 proton is equatorial .

    • Coupling: It lacks large diaxial coupling (only small equatorial-axial and equatorial-equatorial couplings, J ≈ 2–5 Hz).

    • Signal: Appears as a narrow multiplet or singlet-like peak.

NOESY / ROESY Confirmation
  • cis-Isomer: Strong NOE correlation between H2 (axial) and H4 (axial) confirms they are on the same face (1,3-diaxial relationship of the protons, meaning substituents are equatorial). Correction: If substituents are cis-diequatorial, the protons are cis-diaxial.

    • Observation: NOE between H2 and H4 = cis-isomer (diequatorial substituents).

References

  • ChemScene . trans-2-methyltetrahydropyran-4-amine hydrochloride Product Page. Retrieved from .[7]

  • Chemsrc . 2-Methyl-tetrahydro-2H-pyran-4-amine HCL CAS 827046-87-7. Retrieved from .

  • National Institutes of Health (NIH) . Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from .

  • ResearchGate . Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one. Retrieved from .

  • Sigma-Aldrich . 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Product Page. Retrieved from .[1]

Sources

Technical Whitepaper: cis-2-Methyltetrahydropyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and characterization of cis-2-methyltetrahydropyran-4-amine hydrochloride , a critical pharmacophore in modern medicinal chemistry.

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization

Executive Summary

cis-2-Methyltetrahydropyran-4-amine hydrochloride (CAS: 827046-87-7 for generic/racemic; stereospecific salts vary) is a high-value heterocyclic building block utilized in the development of kinase inhibitors, GPCR ligands, and neurological agents. Its structural significance lies in the tetrahydropyran (THP) ring, which serves as a polar, non-aromatic isostere for cyclohexane, improving solubility and metabolic stability (lowering LogD) compared to carbocyclic analogs.[1]

This guide focuses on the cis-isomer , where the C2-methyl and C4-amine substituents occupy the thermodynamically preferred diequatorial (e,e) conformation, offering distinct steric and electronic properties compared to the trans-isomer.

Structural Architecture & Stereochemistry

Understanding the conformational landscape is prerequisite to successful synthesis and binding affinity optimization.[1]

Conformational Analysis (The "Cis" Advantage)

The tetrahydropyran ring adopts a chair conformation.[1] In the cis-isomer, the relationship between the substituents at positions 2 and 4 (a 1,3-relationship relative to ring atoms) allows both groups to adopt the equatorial orientation.[1]

  • C2-Position: The methyl group prefers the equatorial position (

    
     kcal/mol) to avoid 1,3-diaxial interactions.
    
  • C4-Position: In the cis-isomer, the amine group is also equatorial.

  • Stability: The cis (e,e) isomer is thermodynamically more stable than the trans (e,a) isomer, where the amine would be forced into a high-energy axial position.[1]

Visualization of Stereochemical Relationships

The following diagram illustrates the thermodynamic relationship between the isomers and the synthetic flow.

Stereochemistry Ketone 2-Methyltetrahydropyran-4-one (Starting Material) Imine Imine Intermediate Ketone->Imine Amine Source (NH3/BnNH2) Cis CIS-Isomer (Thermodynamic) (2-Me eq, 4-NH2 eq) Stable (e,e) Imine->Cis H2/Pd (Thermodynamic Control) or Na/ROH Trans TRANS-Isomer (Kinetic) (2-Me eq, 4-NH2 ax) Unstable (e,a) Imine->Trans Bulky Hydride (Kinetic Control) (e.g., L-Selectride) Salt cis-2-Methyltetrahydropyran-4-amine HCl (Target Salt) Cis->Salt HCl/Dioxane Salt Formation Trans->Salt Isomerization (Optional)

Caption: Thermodynamic preference for the cis (diequatorial) isomer during reductive amination.

Synthetic Pathways & Protocol

The synthesis typically proceeds via reductive amination of 2-methyltetrahydropyran-4-one . The choice of reducing agent dictates the diastereomeric ratio (dr).[1]

Protocol: Reductive Amination (Thermodynamic Control)

To favor the cis-isomer, conditions that allow equilibration to the thermodynamic product are preferred.[1]

Reagents:

  • Substrate: 2-Methyltetrahydropyran-4-one

  • Amine Source: Ammonium acetate (

    
    ) or Benzylamine (followed by hydrogenolysis).[1]
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ) or 
    
    
    
    .

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone (1.0 eq) in DCE (0.2 M). Add

    
     (5.0 eq) and stir at RT for 30 min.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
    • Mechanism:[1][2] The hydride attacks the iminium ion.[1] While bulky hydrides attack from the less hindered equatorial face (giving axial amine -> trans), smaller reductants or catalytic hydrogenation often favor the thermodynamic cis product or a mixture that requires separation.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Salt Formation: Dissolve the crude amine oil in dry diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The cis-amine HCl precipitates as a white solid.

  • Purification: Recrystallization from iPrOH/Ethanol is often required to enrich the cis content to >98% de.

Physicochemical Properties

The hydrochloride salt significantly alters the handling properties compared to the free base.[1]

PropertyData / CharacteristicContext
Molecular Formula

MW: 151.63 g/mol
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.
Solubility Water (>100 mg/mL), DMSO, MethanolInsoluble in hexanes, ether.[1]
pKa (Conj. Acid) ~9.6 - 9.8Slightly lower than cyclohexylamine (10.7) due to the inductive effect of the ether oxygen.[1]
LogP (Free Base) ~0.2 - 0.5Low lipophilicity aids in lowering overall drug LogD.
Hygroscopicity Moderate to HighHCl salts of small aliphatic amines readily absorb atmospheric moisture.

Analytical Characterization

Distinguishing the cis and trans isomers via NMR is a critical quality attribute (CQA).

-NMR Interpretation (400 MHz, DMSO- )

The coupling constant (


) of the proton at C4 (

) is the diagnostic signal.
  • Cis-Isomer (Target):

    • Conformation: Amine is equatorial;

      
       proton is axial .
      
    • Signal:

      
       appears as a triplet of triplets (tt) or multiplet at 
      
      
      
      ppm.
    • Coupling: Large diaxial coupling (

      
       Hz) with the axial protons at C3 and C5.
      
  • Trans-Isomer (Impurity):

    • Conformation: Amine is axial;

      
       proton is equatorial .
      
    • Signal:

      
       appears as a narrow multiplet or broad singlet.
      
    • Coupling: Small equatorial-axial/equatorial-equatorial couplings (

      
       Hz).
      
Mass Spectrometry
  • ESI-MS:

    
     m/z (Free base mass).
    
  • Fragmentation: Loss of

    
     (17 Da) is common, observing peak at 99 m/z.[1]
    

Applications in Drug Discovery

The cis-2-methyltetrahydropyran-4-amine motif is increasingly deployed to modulate physicochemical properties of lead compounds.

  • Solubility Enhancement: Replacing a cyclohexyl group with this THP moiety lowers LogP by ~1 unit, often improving metabolic stability by blocking P450 oxidation sites (the ether oxygen deactivates adjacent CH bonds).[1]

  • Conformational Locking: The methyl group anchors the ring conformation, providing a defined vector for the amine group to interact with receptor pockets (e.g., Asp residues in kinase hinge regions).[1]

  • Blood-Brain Barrier (BBB): While more polar than cyclohexane, the THP ring maintains sufficient lipophilicity for CNS penetration when balanced with other structural features.

References

  • Vertex Pharmaceuticals. Process for preparing 4-aminotetrahydropyran compound and an acid salt. US Patent 7,365,215. (Describes reductive amination and HCl salt formation of THP-amines).

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans. (General methodologies for THP ring construction and functionalization).

  • PubChem. Compound Summary: (R)-2-Methyltetrahydropyran-4-one.[3] (Precursor properties and stereochemical data).[1][2][4][5][6][7] [1][3]

  • ChemScene. trans-2-methyltetrahydropyran-4-amine hydrochloride Product Data. (Used for comparative property analysis).[1] [1][8]

Sources

2-methyltetrahydropyran-4-amine hydrochloride PubChem CID and SMILES

[1][2]

Executive Summary

2-Methyltetrahydropyran-4-amine hydrochloride is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2] As a saturated oxygen-containing heterocycle, it serves as a critical pharmacophore scaffold, offering a strategic balance between lipophilicity and aqueous solubility—a common challenge in optimizing drug-like properties (Lipinski’s Rule of 5).[1][2] This monograph details its chemical identity, synthetic pathways, and utility as a bioisostere for cyclohexane or morpholine rings in drug discovery campaigns targeting oncology and neurological disorders.[1]

Chemical Identity & Informatics

This section establishes the precise chemical definition of the compound. Researchers must distinguish between the free base and the hydrochloride salt, as well as the potential stereochemical configurations (cis vs. trans).[1]

Core Identifiers
PropertyData
Compound Name 2-Methyltetrahydropyran-4-amine hydrochloride
CAS Registry Number 827046-87-7 (General/Racemic HCl)2751651-25-7 (trans-isomer HCl)
PubChem CID 23123995 (Free Base Entry)*Note: Salt forms are often indexed as related records.[1][2] Use the free base CID for parent structure searches.[1][2]
Molecular Formula C₆H₁₄ClNO (Salt) / C₆H₁₃NO (Base)
Molecular Weight 151.63 g/mol (HCl Salt)
Appearance White to off-white crystalline powder
Structural Informatics[1][2]
  • SMILES (HCl Salt): CC1CC(N)CCO1.Cl

  • SMILES (Free Base): CC1CC(CCO1)N

  • InChIKey (Free Base): QPXXGRHIYAAMDU-UHFFFAOYSA-N[1][2][3]

Stereochemical Considerations

The presence of substituents at the C2 (methyl) and C4 (amine) positions creates geometric isomers.

  • Trans-isomer: The methyl and amine groups are on opposite sides of the ring plane.[1][2] This is often the thermodynamically favored product in specific reductive amination conditions.[1][2]

  • Cis-isomer: The groups are on the same side.

  • Implication: Stereochemistry significantly impacts binding affinity.[1][2] Researchers should verify the isomeric purity (dr) using NOESY NMR or GC-MS prior to library synthesis.[1][2]

Synthetic Pathways & Production[1]

The synthesis of 2-methyltetrahydropyran-4-amine hydrochloride typically proceeds via the functionalization of the corresponding ketone precursor, 2-methyltetrahydropyran-4-one .[1][2] The choice of reducing agent determines the diastereoselectivity (cis/trans ratio).[1][2]

Primary Route: Reductive Amination

This protocol is favored for its scalability and operational simplicity.[1][2]

  • Imine Formation: Condensation of 2-methyltetrahydropyran-4-one with an ammonia source (e.g., ammonium acetate) or a benzylamine equivalent.[1][2]

  • Reduction: The intermediate imine is reduced in situ.

    • Reagent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB).[1]

    • Selectivity: STAB often favors the thermodynamically stable isomer.[1][2]

  • Salt Formation: Treatment of the crude amine with anhydrous HCl in dioxane or ether precipitates the hydrochloride salt.[1][2]

Visualization of Synthesis Logic

SynthesisPathKetone2-Methyltetrahydropyran-4-one(CAS: 82110-22-3)ImineIntermediate Imine(Transient)Ketone->ImineCondensationFreeBase2-Methyltetrahydropyran-4-amine(Free Base)Imine->FreeBaseReductive AminationFinalSalt2-Methyltetrahydropyran-4-amine HCl(Final Product)FreeBase->FinalSaltAcidificationReagent1NH4OAc / MeOHReagent2NaBH3CN(Reduction)Reagent3HCl / Dioxane(Salt Formation)

Figure 1: Step-wise synthetic workflow from the ketone precursor to the final hydrochloride salt.

Medicinal Chemistry Applications

The 2-methyltetrahydropyran-4-amine moiety is a high-value scaffold in drug design, primarily used to modulate physicochemical properties without sacrificing binding affinity.[1][2]

Bioisosteric Utility
  • Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) ring lowers logP (lipophilicity) and increases aqueous solubility due to the ether oxygen's H-bond accepting capability.[1][2]

  • Metabolic Stability: The THP ring is generally resistant to oxidative metabolism compared to N-alkylated piperidines.[1][2]

Therapeutic Targets
  • Oncology: Used in the synthesis of Carmethizole analogs and other tubulin inhibitors.[1][2] The amine serves as a handle for amide coupling to heterocyclic cores (e.g., quinolines, pyrimidines).[1]

  • Neurology: The scaffold's compact size and moderate polarity allow for blood-brain barrier (BBB) penetration, making it suitable for CNS targets like GPCRs and kinases.[1][2]

Self-Validating Protocol: Library Synthesis

When using this salt in parallel synthesis (e.g., amide coupling):

  • Free Basing: The HCl salt must be neutralized.[1][2] Use a polymer-supported base (e.g., PS-DIEA) to release the free amine in situ without introducing soluble salts.[1][2]

  • Coupling: React with carboxylic acids using HATU/DIEA in DMF.

  • Validation: Monitor the disappearance of the amine peak (LCMS) and the appearance of the amide product [M+H]+.

Handling, Stability, and Safety

Physicochemical Stability[1]
  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic.[1][2] Store in a desiccator at room temperature.

  • Reactivity: The primary amine is nucleophilic.[1][2] Avoid prolonged exposure to aldehydes or ketones unless a reaction is intended.[1][2]

Safety Protocol (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.[1]

  • First Aid: In case of contact, rinse thoroughly with water.[1] If inhaled, move to fresh air.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23123995, 2-Methyltetrahydropyran-4-amine.[1][2] Retrieved from [Link]

  • Clarke, P. A., et al. (2009). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one.[1][2] Organic Process Research & Development.[1][2][4] Retrieved from [Link]

Distinguishing Cis and Trans Isomers of 2-Methyltetrahydropyran-4-amine: A Guide to Stereochemical Elucidation and a Rationale for Its Importance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When this ring is substituted, as in the case of 2-methyltetrahydropyran-4-amine, stereoisomerism arises, leading to distinct cis and trans diastereomers. These isomers, while sharing the same molecular formula and connectivity, possess unique three-dimensional arrangements that can profoundly influence their physical, chemical, and pharmacological properties. This technical guide provides a comprehensive analysis of the structural differences between cis- and trans-2-methyltetrahydropyran-4-amine, details robust analytical methodologies for their differentiation, outlines strategies for their stereocontrolled synthesis, and discusses the critical implications of their stereochemistry in the context of drug development.

Foundational Principles: Stereoisomerism in the Tetrahydropyran Ring

The non-planar, chair-like conformation of the tetrahydropyran ring is the origin of its stereochemical complexity. Unlike planar aromatic rings, the substituents on a THP ring occupy distinct spatial positions, either pointing away from the ring's core (equatorial) or perpendicular to its plane (axial).

Chair Conformation and Substituent Stability

The THP ring exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can be either axial or equatorial. Due to unfavorable steric interactions with other axial atoms on the same side of the ring (known as 1,3-diaxial interactions), substituents generally prefer the more stable equatorial position. The energy difference between these positions dictates the conformational equilibrium of the molecule.[3][4]

Defining Cis and Trans Isomerism

In a disubstituted ring like 2-methyltetrahydropyran-4-amine, the relative orientation of the methyl and amine groups defines the isomer:

  • Cis Isomer: Both substituents are on the same face of the ring (e.g., both pointing "up" or both "down"). This can result in one axial and one equatorial substituent (a,e) or one equatorial and one axial substituent (e,a).

  • Trans Isomer: The substituents are on opposite faces of the ring (e.g., one "up" and one "down"). This results in either both substituents being equatorial (e,e) or both being axial (a,a).

cluster_0 Isomer Definition cluster_1 Resulting Conformations Cis Cis Isomer (Same Face) ae Axial / Equatorial Cis->ae (or e,a) Trans Trans Isomer (Opposite Faces) ee Diequatorial Trans->ee (energetically favored) aa Diaxial Trans->aa (energetically disfavored)

Caption: Logical relationship between isomer type and substituent orientation.

Structural and Conformational Analysis

The energetic preference for equatorial substituents is the key to understanding the dominant conformation and resulting properties of each isomer.

cis-(2,4)-2-Methyltetrahydropyran-4-amine

The cis isomer exists as an equilibrium between two chair conformations: one with an axial methyl and equatorial amine group (a,e), and one with an equatorial methyl and axial amine group (e,a). Given that the steric bulk of a methyl group is generally greater than that of an amine group, the conformation where the methyl group is equatorial (cis-e,a) is expected to be the major contributor to the overall equilibrium.

trans-(2,4)-2-Methyltetrahydropyran-4-amine

The trans isomer has two possible chair conformations: one with both substituents equatorial (e,e) and one with both substituents axial (a,a). The diaxial conformation suffers from significant 1,3-diaxial steric strain. Consequently, the diequatorial (trans-e,e) conformation is overwhelmingly more stable and will be the almost exclusively observed form.[5] This high conformational rigidity is a key differentiating feature.

A Isomer Mixture B Inject onto HPLC/GC Column A->B C Differential Interaction with Stationary Phase B->C Based on polarity & steric profile D Separated Peaks at Detector C->D E Peak 1: Cis Isomer D->E F Peak 2: Trans Isomer D->F cluster_0 Hydride Reduction cluster_1 Intermediate Alcohol cluster_2 Conversion to Amine start 2-Methyl- tetrahydropyran-4-one reagent1 Small Reagent (e.g., NaBH₄) start->reagent1 Axial Attack reagent2 Bulky Reagent (e.g., L-Selectride®) start->reagent2 Equatorial Attack product1 Equatorial Alcohol (trans-precursor) reagent1->product1 product2 Axial Alcohol (cis-precursor) reagent2->product2 final1 trans-Amine product1->final1 Sₙ2 Displacement final2 cis-Amine product2->final2 Sₙ2 Displacement

Sources

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of cis-4-Amino-2-methyltetrahydropyran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Tetrahydropyrans in Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Its non-planar, saturated ring system allows for the precise spatial arrangement of substituents, making it an ideal framework for probing interactions with biological targets. Specifically, the stereochemistry of substituents on the THP ring can dramatically influence pharmacological activity. This guide focuses on the diastereoselective synthesis of cis-4-amino-2-methyltetrahydropyran, a valuable building block for drug discovery programs. The targeted cis stereoisomer is often a key component in the synthesis of complex molecules where precise three-dimensional orientation is critical for efficacy.[1]

Reductive amination is a robust and widely utilized transformation for the synthesis of amines from carbonyl compounds.[2][3][4] The one-pot nature of this reaction, combining a carbonyl compound, an amine, and a reducing agent, offers an efficient route to a diverse range of amine products.[4] However, when applied to substituted cyclic ketones such as 2-methyltetrahydropyran-4-one, control of the diastereoselectivity of the newly formed stereocenter at C-4 is of paramount importance.

This application note provides a detailed protocol for the diastereoselective reductive amination of 2-methyltetrahydropyran-4-one to furnish the desired cis-4-amino-2-methyltetrahydropyran. We will delve into the mechanistic rationale for the observed stereoselectivity, the critical role of the reducing agent, and provide a step-by-step experimental procedure and analytical methods for characterization of the product.

Mechanistic Insights into Diastereoselective Reductive Amination

The reductive amination of a ketone proceeds through a two-step sequence: the formation of an iminium ion intermediate followed by its reduction to the corresponding amine. The diastereoselectivity of the overall transformation is determined in the second step, the hydride-mediated reduction of the C=N bond of the iminium ion.

The Role of Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and remarkable selectivity.[5] Unlike more reactive borohydrides, STAB is capable of selectively reducing the protonated iminium ion intermediate in the presence of the starting ketone.[5] The three electron-withdrawing acetoxy groups on the boron atom temper its reducing power, preventing premature reduction of the ketone.

The steric bulk of STAB is a key factor in directing the stereochemical outcome of the reduction of cyclic iminium ions.[6] For sterically hindered cyclic systems, the hydride transfer from the bulky borohydride reagent will preferentially occur from the less hindered face of the iminium ion.

Stereochemical Control in the 2-Methyltetrahydropyran System

In the case of 2-methyltetrahydropyran-4-one, the thermodynamically most stable conformation of the ring places the methyl group in a pseudo-equatorial position to minimize steric interactions. Upon formation of the iminium ion at C-4, the molecule will retain this preferred conformation.

The subsequent reduction of the iminium ion by sodium triacetoxyborohydride is governed by steric approach control. The bulky hydride reagent will attack the iminium carbon from the less sterically hindered pseudo-axial direction. This axial attack leads to the formation of the product with the amino group in the pseudo-equatorial position. With the methyl group at C-2 also in a pseudo-equatorial position, the resulting product is the cis diastereomer.

G Stereochemical Rationale for cis-Selectivity cluster_0 1. Ketone Conformation cluster_1 2. Iminium Ion Formation cluster_2 3. Diastereoselective Reduction cluster_3 4. cis-Amine Product Ketone Iminium Ketone->Iminium + NH3 - H2O Ketone_Label 2-Methyltetrahydropyran-4-one (equatorial Me) Reduction Iminium->Reduction NaBH(OAc)3 Iminium_Label Iminium Ion Intermediate cis_Amine Reduction->cis_Amine Reduction_Label Axial attack by STAB cis_Amine_Label cis-4-Amino-2-methyltetrahydropyran

Figure 1: Proposed mechanism for the cis-selective reductive amination.

Experimental Protocol

This protocol details the reductive amination of 2-methyltetrahydropyran-4-one with ammonia to yield cis-4-amino-2-methyltetrahydropyran.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Methyltetrahydropyran-4-one114.1410.01.14 g
Ammonium Acetate77.0850.03.85 g
Sodium Triacetoxyborohydride (STAB)211.9415.03.18 g
1,2-Dichloroethane (DCE)--50 mL
Saturated Sodium Bicarbonate Solution--50 mL
Dichloromethane (DCM)--3 x 50 mL
Anhydrous Sodium Sulfate--As needed
Diethyl Ether--For trituration
Hydrochloric Acid (2M in diethyl ether)--As needed
Step-by-Step Procedure

G Experimental Workflow Start Start Dissolve Dissolve ketone and NH4OAc in DCE Start->Dissolve Stir_1 Stir for 30 min at room temperature Dissolve->Stir_1 Add_STAB Add STAB portion-wise Stir_1->Add_STAB Stir_2 Stir overnight at room temperature Add_STAB->Stir_2 Quench Quench with sat. NaHCO3 Stir_2->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or salt formation Concentrate->Purify End End Purify->End

Figure 2: Workflow for the reductive amination protocol.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyltetrahydropyran-4-one (1.14 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

  • Solvent Addition: Add 50 mL of 1,2-dichloroethane (DCE) to the flask.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the iminium ion intermediate.

  • Addition of Reducing Agent: To the stirred suspension, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford the free base. Alternatively, the crude amine can be dissolved in a minimal amount of diethyl ether and treated with a 2M solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt, which can be collected by filtration and washed with cold diethyl ether. A patent for the synthesis of 4-amino-2-methyltetrahydropyran hydrochloride describes a similar compound.[7]

Characterization of the cis-Amine

The stereochemical outcome of the reaction can be determined by ¹H NMR spectroscopy of the purified product. The key diagnostic signals are the coupling constants of the proton at C-4.

Expected ¹H NMR Data

In the cis isomer, the proton at C-4 is in a pseudo-axial position. It will exhibit a large axial-axial coupling constant (J ≈ 8-12 Hz) with the two adjacent axial protons at C-3 and C-5, and a smaller axial-equatorial coupling constant (J ≈ 2-4 Hz). In contrast, the trans isomer would have an equatorial proton at C-4, which would display smaller equatorial-axial and equatorial-equatorial coupling constants. The analysis of proton NMR coupling constants is a powerful tool for differentiating between cis and trans isomers.[8][9][10][11][12]

IsomerC-4 Proton OrientationExpected Coupling PatternTypical J-values (Hz)
cisAxialTriplet of doublets (td)J_ax-ax ≈ 8-12, J_ax-eq ≈ 2-4
transEquatorialBroad multipletJ_eq-ax ≈ 2-4, J_eq-eq ≈ 2-4

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sodium triacetoxyborohydride is a moisture-sensitive reagent. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents for optimal results.

  • Stoichiometry: The use of an excess of the amine source (ammonium acetate) and the reducing agent is crucial to drive the reaction to completion.

  • Reaction Time: While the reaction is typically complete overnight, sluggish reactions may require extended reaction times or gentle heating. Monitoring the reaction progress is essential.

  • Purification: The basic nature of the amine product can lead to tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine or using a basic mobile phase can improve the separation. Precipitation as the hydrochloride salt is often a more straightforward purification method.

Conclusion

This application note provides a comprehensive guide for the diastereoselective synthesis of cis-4-amino-2-methyltetrahydropyran via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent is key to achieving high selectivity for the desired cis isomer through a sterically controlled axial delivery of a hydride to the intermediate iminium ion. The detailed protocol and characterization guidelines will enable researchers in drug discovery and organic synthesis to reliably produce this valuable building block for their research endeavors.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. Google Patents.
  • ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ResearchGate. Available at: [Link]

  • Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006). SciSpace. Available at: [Link]

  • Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Scilit. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • How does NMR differentiate between cis and trans isomers? TutorChase. Available at: [Link]

  • Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. PubMed. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Molecules. Available at: [Link]

  • Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. Organic Chemistry Portal. Available at: [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of cis-2-Methyltetrahydropyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the stereoselective synthesis of cis-2-methyltetrahydropyran-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, emphasizing the rationale behind key procedural steps to ensure both high yield and high diastereoselectivity. This guide details a two-step synthetic sequence commencing with the diastereoselective reduction of 2-methyltetrahydropyran-4-one to furnish the corresponding cis-alcohol, followed by its conversion to the target amine hydrochloride. Detailed experimental procedures, purification strategies, and characterization data are provided to enable researchers to successfully replicate this synthesis.

Introduction

The tetrahydropyran motif is a privileged scaffold found in a plethora of natural products and pharmaceutically active compounds. Specifically, substituted aminotetrahydropyrans are key intermediates in the development of novel therapeutics. The precise control of stereochemistry is often paramount to the biological activity of the final drug candidate. This guide focuses on the synthesis of the cis isomer of 2-methyltetrahydropyran-4-amine hydrochloride, a configuration that may be crucial for optimal target engagement in various drug discovery programs. The presented protocol is designed to provide a reliable and scalable method for accessing this important synthetic intermediate.

Synthetic Strategy: A Two-Step Approach to Stereochemical Control

The synthesis of cis-2-methyltetrahydropyran-4-amine hydrochloride is most effectively achieved through a two-step process that prioritizes the establishment of the desired stereochemistry early in the synthetic sequence. The overall strategy is depicted in the workflow below:

Synthetic Workflow Ketone 2-Methyltetrahydropyran-4-one Alcohol cis-2-Methyltetrahydropyran-4-ol Ketone->Alcohol Diastereoselective Reduction Amine cis-2-Methyltetrahydropyran-4-amine Alcohol->Amine Mitsunobu Reaction (or similar substitution) HCl_Salt cis-2-Methyltetrahydropyran-4-amine Hydrochloride Amine->HCl_Salt Salt Formation

Figure 1. Overall synthetic workflow for cis-2-methyltetrahydropyran-4-amine hydrochloride.

The key to achieving the desired cis stereochemistry lies in the highly diastereoselective reduction of the starting ketone, 2-methyltetrahydropyran-4-one. Subsequent conversion of the resulting alcohol to the amine is designed to proceed with inversion of stereochemistry, thereby yielding the target cis-amine.

Part 1: Diastereoselective Reduction of 2-Methyltetrahydropyran-4-one

Principle and Rationale

The stereochemical outcome of the reduction of cyclic ketones is highly dependent on the nature of the reducing agent. For 2-methyltetrahydropyran-4-one, the thermodynamically more stable conformation places the methyl group in the equatorial position. To obtain the cis-alcohol, where the hydroxyl group is also in the equatorial position, the hydride must attack the carbonyl group from the axial face. Bulky reducing agents, such as L-Selectride®, are known to favor axial attack on cyclohexanone systems due to steric hindrance, leading to the formation of the equatorial alcohol with high selectivity.[1]

Reduction Mechanism reagents 2-Methyltetrahydropyran-4-one + L-Selectride® transition_state Chair-like Transition State (Axial attack of hydride) reagents->transition_state product cis-2-Methyltetrahydropyran-4-ol transition_state->product

Figure 2. Conceptual diagram of the diastereoselective reduction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Methyltetrahydropyran-4-one≥95%Sigma-Aldrich
L-Selectride® (1.0 M in THF)Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Sodium hydroxide (NaOH), 1 M aq.Reagent GradeFisher Scientific
Hydrogen peroxide (H₂O₂), 30% w/wReagent GradeSigma-Aldrich
Diethyl ether (Et₂O)ACS GradeFisher Scientific
Magnesium sulfate (MgSO₄), anhydrousReagent GradeFisher Scientific

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methyltetrahydropyran-4-one (1.0 eq).

  • Dissolve the ketone in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

  • Upon completion, quench the reaction by the slow, dropwise addition of water at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Carefully add 1 M aqueous sodium hydroxide (NaOH) solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) to decompose the borane byproducts. Caution: This process can be exothermic.

  • Stir the mixture for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude cis-2-methyltetrahydropyran-4-ol.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure cis-alcohol.

Part 2: Synthesis of cis-2-Methyltetrahydropyran-4-amine Hydrochloride

Principle and Rationale

The conversion of the cis-alcohol to the cis-amine can be achieved through a substitution reaction that proceeds with inversion of configuration. A reliable method for this transformation is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to a variety of functional groups, including protected amines, under mild conditions. In this protocol, phthalimide is used as the nitrogen nucleophile. The resulting N-substituted phthalimide is then cleaved to liberate the primary amine, which is subsequently converted to its hydrochloride salt.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
cis-2-Methyltetrahydropyran-4-olSynthesized in Part 1-
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)95-97%Sigma-Aldrich
Phthalimide≥99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Hydrazine monohydrate≥98%Sigma-Aldrich
Ethanol (EtOH)ACS GradeFisher Scientific
Hydrochloric acid (HCl), 4 M in DioxaneReagent GradeSigma-Aldrich
Diethyl ether (Et₂O)ACS GradeFisher Scientific

Procedure:

Step 2a: Mitsunobu Reaction

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve cis-2-methyltetrahydropyran-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the starting alcohol is consumed, remove the solvent under reduced pressure.

  • The crude residue, containing the desired product and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2b: Deprotection and Salt Formation

  • Dissolve the purified N-(cis-2-methyltetrahydropyran-4-yl)phthalimide from the previous step in ethanol.

  • Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude cis-2-methyltetrahydropyran-4-amine.

  • Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.

  • Slowly add a solution of 4 M HCl in dioxane (1.1 eq) dropwise with stirring.

  • A white precipitate of cis-2-methyltetrahydropyran-4-amine hydrochloride will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The stereochemistry of the final product should be confirmed by NMR spectroscopy. For cis-2-methyltetrahydropyran-4-amine hydrochloride, the proton at C4 is expected to be in an axial position in the preferred chair conformation. This will result in large axial-axial coupling constants (typically 8-12 Hz) with the axial protons at C3 and C5. In contrast, the trans isomer would have an equatorial proton at C4, which would exhibit smaller axial-equatorial and equatorial-equatorial coupling constants (typically 2-5 Hz).

Expected ¹H NMR Data (Illustrative):

A complex multiplet for the C4 proton with large coupling constants, indicative of an axial orientation.

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of cis-2-methyltetrahydropyran-4-amine hydrochloride. By employing a diastereoselective reduction followed by a stereoinvertive substitution, this method allows for excellent control over the final product's stereochemistry. The provided rationale and detailed procedures should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Funk, R. L., & Cossey, K. N. (2004). Diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones via Prins cyclizations of enecarbamates: a formal synthesis of (+)-ratjadone A. Journal of the American Chemical Society, 126(39), 12216–12217. [Link][2]

  • Wiggins, G. (1982). The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. Canadian Journal of Chemistry, 60(11), 1262-1266. [Link][1]

  • U.S. Patent No. 7,365,215 B2. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Application Note: Strategies for Amide Coupling with cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective formation of amide bonds using cis-2-methyltetrahydropyran-4-amine hydrochloride. Amide bond synthesis is a cornerstone of medicinal chemistry, yet coupling reactions involving sterically hindered or functionalized amines present unique challenges.[1] This guide analyzes these challenges, compares common coupling methodologies, and provides detailed, field-proven protocols for both high-efficiency (HATU-mediated) and cost-effective (EDC-mediated) approaches. We delve into the underlying chemical mechanisms, offer a visual workflow, and present a troubleshooting guide to empower scientists to overcome common obstacles and achieve high-purity amide products.

Introduction: The Challenge of the Substrate

The amide bond is a ubiquitous functional group in pharmaceuticals, making amide coupling one of the most frequently executed reactions in drug discovery.[1][2] The target amine, cis-2-methyltetrahydropyran-4-amine, presents several structural considerations that must be addressed for successful coupling:

  • Secondary Amine: As a secondary amine, it is inherently less nucleophilic and more sterically hindered than a primary amine.

  • Cyclic Scaffold: The tetrahydropyran ring imposes conformational rigidity around the nitrogen atom.

  • Stereochemistry: The cis relationship between the C2-methyl group and the C4-amino group can influence the approach trajectory of the activated carboxylic acid.

  • Hydrochloride Salt: The amine is supplied as an HCl salt, necessitating the use of a non-nucleophilic base to liberate the free amine in situ before it can participate in the coupling reaction.

Failing to account for these factors can lead to sluggish or incomplete reactions, low yields, and the formation of difficult-to-remove byproducts.[3] Therefore, a carefully selected and optimized protocol is paramount.

Comparative Analysis of Amide Coupling Conditions

The choice of coupling reagent is critical and should be guided by the steric and electronic properties of the substrates, cost, and desired reaction kinetics.[4] For a substrate like cis-2-methyltetrahydropyran-4-amine, two primary classes of reagents are highly effective: uronium/aminium salts and carbodiimides.

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents available.[5] Derived from the additive HOAt (1-hydroxy-7-azabenzotriazole), HATU is renowned for its high efficiency, rapid reaction rates, and ability to suppress racemization, especially with sterically demanding substrates.[6][7] The neighboring nitrogen atom in the HOAt moiety is believed to accelerate the coupling step, making HATU particularly suitable for challenging reactions.[5][6]

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that offers a cost-effective and widely used alternative.[6] Its primary advantage lies in the easy removal of its urea byproduct via simple aqueous workup.[8] However, for hindered amines, EDC-mediated couplings can be sluggish and may require the use of additives like HOBt (N-hydroxybenzotriazole) or HOAt to enhance reaction rates and prevent side reactions, such as the formation of a stable N-acylurea byproduct.[6][9]

The following table summarizes key parameters for these selected methodologies.

ParameterHATU-Mediated CouplingEDC/HOBt-Mediated Coupling
Reactivity Very High / FastModerate / Slower
Suitability Excellent for hindered amines and racemization-prone acids.[7]Good for general use; may be sluggish with difficult substrates.[1]
Key Reagents Carboxylic Acid, Amine HCl, HATU, Non-nucleophilic Base (e.g., DIPEA)Carboxylic Acid, Amine HCl, EDC, HOBt, Non-nucleophilic Base (e.g., DIPEA, Et₃N)
Typical Solvent DMF, DCMDMF, DCM, MeCN
Byproducts Tetramethylurea (water-soluble), HOAt1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble)
Potential Issues Guanidinylation of the amine if HATU is in large excess.[10]N-acylurea formation, racemization (mitigated by HOBt).[9]
Cost HigherLower

Experimental Protocols & Workflow

General Experimental Workflow

The overall process for amide coupling follows a logical sequence from preparation to final product characterization. This workflow ensures reproducibility and high purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep Reagent Preparation (Drying solvents, weighing reagents) setup Reaction Setup (Inert atmosphere, 0 °C) prep->setup base_add Base Addition (Liberate free amine) setup->base_add coupling_add Coupling Reagent Addition base_add->coupling_add reaction Stir at RT (1-24 hours) coupling_add->reaction monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor Periodically workup Aqueous Workup (Quench, Wash, Extract) monitor->workup Upon Completion purify Purification (Flash Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: General workflow for amide coupling reactions.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for maximizing yield and reaction speed, especially when coupling valuable or sterically hindered carboxylic acids.

Materials:

  • Carboxylic acid (1.0 equiv)

  • cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1N HCl(aq), sat. NaHCO₃(aq), Brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and cis-2-methyltetrahydropyran-4-amine HCl (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add HATU (1.2 equiv) to the stirred solution.

  • Add DIPEA (3.0 equiv) dropwise. The initial 1.1 equivalents neutralize the HCl salt, and the remainder acts as the base for the coupling reaction.[10]

  • Allow the reaction to slowly warm to room temperature and stir for 1 to 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[11]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.[6]

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This protocol is a robust and economical choice for routine or large-scale synthesis where the substrates are not exceptionally challenging.

Materials:

  • Carboxylic acid (1.0 equiv)

  • cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and cis-2-methyltetrahydropyran-4-amine HCl (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or Et₃N (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[6]

  • Workup: Once complete, dilute the mixture with DCM or ethyl acetate. Wash the organic phase with water (to remove EDC byproduct and HOBt), 1N HCl, saturated aqueous NaHCO₃, and brine.[8][12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.[6][13]

Mechanism of Action: The Role of HATU

Understanding the reaction mechanism is key to optimization and troubleshooting. The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester.[6][14]

Caption: Mechanism of HATU-mediated amide bond formation.

Step-by-Step Mechanism:

  • Deprotonation: The non-nucleophilic base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[10]

  • Activation: The carboxylate attacks the electrophilic carbon of the HATU reagent. This forms a highly reactive OAt-active ester, releasing tetramethylurea (TMU) and the HOAt anion.[6][14]

  • Nucleophilic Attack: The free cis-2-methyltetrahydropyran-4-amine, liberated by the base, attacks the carbonyl carbon of the OAt-active ester. This step is highly efficient and forms the stable amide bond, regenerating HOAt.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Amine: Insufficient base was added to neutralize the HCl salt and drive the reaction. 2. Poor Carboxylic Acid Activation: The coupling reagent (especially EDC) is not potent enough for the hindered substrate. 3. Degraded Reagents: Coupling reagents can be moisture-sensitive.1. Ensure at least 2 equivalents of base are used with the amine HCl salt (1 for neutralization, 1 for reaction). Use a stronger base if needed. 2. Switch from EDC/HOBt to a more powerful uronium salt like HATU or HCTU.[5] 3. Use fresh, anhydrous reagents and solvents.
Incomplete Reaction 1. Steric Hindrance: The coupling partners are too bulky, slowing the reaction kinetics. 2. Low Temperature: Reaction was not allowed to warm to room temperature or may require gentle heating.1. Increase reaction time. If using EDC, consider switching to HATU. For extremely hindered cases, conversion to an acyl fluoride may be necessary.[15][16] 2. Allow the reaction to stir at room temperature for 24h. Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but monitor for decomposition.[17]
Side Product Formation 1. N-Acylurea (with EDC): The O-acylisourea intermediate rearranges before the amine can attack. 2. Guanidinylation (with HATU): Excess HATU reacts with the amine to form a guanidinium adduct.[10]1. Ensure HOBt or another additive is used with EDC to trap the intermediate as a more stable active ester.[9] 2. Use a stoichiometry of HATU closer to 1.05-1.1 equivalents. Avoid large excesses.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11633-11637. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

  • Google Patents. (2002).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • SciSpace. (2010). Method for purification of amide compound. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Google Patents. (1994).
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]

  • National Center for Biotechnology Information. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. [Link]

  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • ResearchGate. (2010). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6...). [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2007). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • ChemRxiv. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2025). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • National Center for Biotechnology Information. (2015). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]

Sources

Application Note: A Stereoselective Approach to the Synthesis of cis-2-Methyltetrahydropyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently encountered in a wide array of biologically active natural products and synthetic drug candidates.[1][2] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive structural element in the design of novel therapeutics. Specifically, substituted aminotetrahydropyrans are of significant interest due to their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as scaffolds for other pharmacologically active agents.[1][3] The precise control of stereochemistry in these substituted THP rings is paramount, as different stereoisomers often exhibit markedly different biological activities and pharmacokinetic profiles.

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of cis-2-methyltetrahydropyran-4-amine, a valuable building block for drug discovery. The described synthetic strategy focuses on a robust and reproducible three-stage process commencing with the synthesis of the key intermediate, (2S)-2-methyltetrahydropyran-4-one, followed by a diastereoselective reduction to establish the cis relationship between the methyl and hydroxyl groups, and culminating in the stereospecific conversion of the hydroxyl moiety to the desired amine.

Synthetic Strategy Overview

The overall synthetic approach is depicted below. The strategy hinges on the stereocontrolled reduction of a cyclic ketone precursor to set the crucial C4 stereocenter, followed by a stereospecific nucleophilic substitution to introduce the amine functionality.

Synthetic_Strategy Start Commercially Available Starting Materials Ketone (2S)-2-Methyltetrahydro- pyran-4-one Start->Ketone Multi-step Synthesis [1] Alcohol cis-2-Methyltetrahydro- pyran-4-ol Ketone->Alcohol Diastereoselective Reduction [5] Amine cis-2-Methyltetrahydro- pyran-4-amine Alcohol->Amine Stereospecific Amination [7]

Caption: Overall synthetic workflow for cis-2-methyltetrahydropyran-4-amine.

PART 1: Synthesis of (2S)-2-Methyltetrahydropyran-4-one

The synthesis of the key ketone intermediate can be achieved from readily available chiral pool precursors. One effective method involves the cyclization of (S)-5-hydroxyhex-1-en-3-one, which can be derived from (S)-propylene oxide.[4] A crucial aspect of this synthesis is the preservation of optical purity, which is accomplished by proceeding through a (2S)-2-methyl-2,3-dihydropyran-4-one intermediate, followed by hydrogenation.[4]

Experimental Protocol 1: Synthesis of (2S)-2-Methyltetrahydropyran-4-one

A detailed, multi-step synthesis starting from an alkyl (S)-3-hydroxybutyrate is described in the literature.[4] For the purpose of this application note, we will assume the availability of the immediate precursor, (2S)-2-methyl-2,3-dihydropyran-4-one.

  • Hydrogenation of (2S)-2-methyl-2,3-dihydropyran-4-one:

    • To a solution of (2S)-2-methyl-2,3-dihydropyran-4-one (1.0 eq) in ethanol, add 10% Palladium on carbon (Pd/C) (5 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Stir the reaction vigorously for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to afford (2S)-2-methyltetrahydropyran-4-one as a crude product, which can be purified by flash column chromatography.

PART 2: Diastereoselective Reduction to cis-2-Methyltetrahydropyran-4-ol

The stereochemical outcome of the reduction of 2-methyltetrahydropyran-4-one is highly dependent on the choice of reducing agent. To achieve the desired cis-alcohol (equatorial hydroxyl group), a sterically hindered reducing agent is required to favor axial attack of the hydride. L-Selectride® is an excellent choice for this transformation, providing a high diastereomeric ratio in favor of the equatorial alcohol.[5][6]

Reduction_Mechanism Ketone 2-Methyltetrahydropyran-4-one (Chair Conformation) Axial_Attack Axial Attack (Favored with L-Selectride) Ketone->Axial_Attack L-Selectride® Equatorial_Attack Equatorial Attack (Favored with NaBH4) Ketone->Equatorial_Attack NaBH4 Equatorial_Alcohol Equatorial Alcohol (cis-isomer, Major Product) Axial_Attack->Equatorial_Alcohol Axial_Alcohol Axial Alcohol (trans-isomer, Minor Product) Equatorial_Attack->Axial_Alcohol Amination_Pathway Alcohol cis-2-Methyltetrahydro- pyran-4-ol Azide trans-4-Azido-2-methyl- tetrahydropyran Alcohol->Azide Mitsunobu Reaction (Inversion of Stereochemistry) [7, 8] Amine cis-2-Methyltetrahydro- pyran-4-amine Azide->Amine Hydrogenation (Reduction)

Sources

Strategic Protection and Stereochemical Management of 2-Methyltetrahydropyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-methyltetrahydropyran-4-amine scaffold is a critical bioisostere in modern medicinal chemistry, often employed to modulate lipophilicity (


) and metabolic stability compared to cyclohexyl analogs. However, this building block presents two distinct challenges that defeat standard "textbook" protection protocols:
  • Volatility: The free base (MW ~115 g/mol ) is a volatile oil. Standard concentration protocols often lead to significant material loss.

  • Stereoisomerism: Synthesis typically yields a mixture of cis (2-Me/4-

    
     syn) and trans (anti) isomers. These are difficult to separate as free amines or salts due to similar solubilities.
    

The Core Directive: Do not view protection merely as "masking" the amine. In this context, protection is a purification strategy. Converting the amine to a carbamate (Boc or Cbz) increases molecular weight, reducing volatility, and amplifies the polarity difference between diastereomers, enabling chromatographic separation.

Decision Matrix: Selecting the Right Group

Before beginning, select the strategy based on your downstream requirements.

ProtectionStrategy Start Starting Material: 2-Me-THP-4-amine (Isomer Mix) Q1 Requirement: Acid Stability? Start->Q1 Q2 Requirement: Hydrogenation Compatible? Q1->Q2 Yes Cbz Strategy B: Cbz (Orthogonal to Acid) Q1->Cbz No (Need Acid Stability) Boc Strategy A: Boc (Best for Isomer Sep) Q2->Boc Yes Fmoc Strategy C: Fmoc (Base Labile) Q2->Fmoc No (Pd Poison/Reductive Sensitive)

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream synthetic compatibility.

Detailed Protocols

Protocol A: Boc-Protection & Diastereomeric Separation (The Gold Standard)

This is the preferred method. The tert-butyl carbamate (Boc) group adds significant bulk, often making the cis and trans isomers separable by standard silica flash chromatography.

Reagents:

  • Crude 2-methyltetrahydropyran-4-amine (HCl salt or free base mixture)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or 
    
    
    
  • Dichloromethane (DCM) or Dioxane/Water

Step 1: Protection[1]
  • Setup: In a round-bottom flask, suspend the amine hydrochloride (1.0 equiv) in DCM (0.2 M).

    • Expert Note: If using the free base, ensure the flask is cold (0 °C) before addition to prevent evaporation.

  • Base Addition: Add

    
     (2.5 equiv) dropwise at 0 °C. The solution should become clear.
    
  • Reagent Addition: Add

    
     (1.1 equiv) portion-wise.[2]
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin will show SM; PMA or Hanessian's stain required for Product).

  • Workup: Wash with 0.5M citric acid (to remove excess amine/base), then saturated

    
    , then brine. Dry over 
    
    
    
    .[2][3]
  • Concentration: Concentrate under reduced pressure. The product is usually a viscous oil or low-melting solid.

Step 2: Stereochemical Separation (The Critical Step)

The Boc-protected isomers typically display a


 of 0.1–0.15 in Hexane/Ethyl Acetate systems.
  • TLC Analysis: Run a TLC in 80:20 Hexanes:EtOAc.

    • Trans isomer (equatorial Boc, equatorial Me) is generally less polar (higher

      
      ).
      
    • Cis isomer (axial/equatorial relationship) is generally more polar (lower

      
      ).
      
  • Flash Chromatography: Load the crude oil onto a silica column (ratio 40:1 silica:compound).

  • Elution: Gradient elution from 0% to 30% EtOAc in Hexanes.

  • Validation: Collect fractions. Verify stereochemistry via 1H-NMR (see Section 4).

Step 3: Deprotection (Generation of Pure Salt)

Do not generate the free base unless immediately reacting.

  • Dissolve the purified Boc-isomer in 1,4-dioxane (0.5 M).

  • Add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours.

  • Precipitation: Dilute with diethyl ether (

    
    ). The amine hydrochloride salt will precipitate as a white solid.
    
  • Isolation: Filter and dry under vacuum. This salt is stable and non-volatile.

Protocol B: Cbz-Protection (For Acid-Sensitive Routes)

Use this when the downstream chemistry involves acidic conditions that would cleave a Boc group.[4]

Reagents: Benzyl chloroformate (Cbz-Cl),


, THF/Water (1:1).
  • Dissolution: Dissolve amine salt in THF/Water (1:1). Add

    
     (3.0 equiv).
    
  • Addition: Cool to 0 °C. Add Cbz-Cl (1.2 equiv) dropwise. Caution: Exothermic.

  • Workup: Extract with EtOAc. Wash with brine.[2]

  • Purification: Cbz derivatives are often crystalline. Separation of isomers can sometimes be achieved by fractional recrystallization from Hexane/EtOAc if chromatography is difficult.

Analytical Validation (Self-Validating the Stereochemistry)

You must confirm which isomer you have isolated.[5] NMR is the definitive tool.

Data Table: NMR Distinctions

FeatureCis-Isomer (2-Me/4-NHBoc syn)Trans-Isomer (2-Me/4-NHBoc anti)
Conformation Me (eq), NHBoc (ax) or Me (ax), NHBoc (eq)Me (eq), NHBoc (eq)
H-4 Signal Narrower multiplet (eq H or ax H with gauche couplings)Broad triplet of triplets (axial H)
Coupling (

)
Small

and

(< 5 Hz)
Large anti-periplanar coupling (

~10-12 Hz)
C-2 Methyl Shifted slightly downfieldShifted slightly upfield

Note: The Trans isomer (diequatorial) is thermodynamically more stable and typically shows a distinct axial proton at position 4 with two large coupling constants (~11 Hz).

Visual Workflow Summary

Workflow Mix Crude Amine Mix (Volatile!) Protect Boc Protection (Increases MW & Lipophilicity) Mix->Protect Boc2O, Et3N Sep Silica Chromatography (Separates Diastereomers) Protect->Sep Flash Column Cis Cis-Boc-Intermediate (More Polar) Sep->Cis Trans Trans-Boc-Intermediate (Less Polar) Sep->Trans Deprot HCl/Dioxane Deprotection Trans->Deprot Selected Path Final Pure Amine HCl Salt (Stable Solid) Deprot->Final

Figure 2: The "Protect-to-Separate" workflow ensures isolation of stereopure material while mitigating volatility risks.

Troubleshooting & Safety

  • Yield Loss: If yield is low after deprotection, check the filtrate. The amine HCl salt is water-soluble; do not wash the solid product with water, only ether or DCM.

  • Rotavap Safety: Never rotary evaporate the free amine at high vacuum/high heat. It will sublime/codistill. Always acidify to the salt before drying.

  • Crystallinity: If the Boc-amine is an oil, try scratching with pentane at -20 °C to induce solidification, which aids in handling.

References

  • Synthesis and Stereochemistry of Tetrahydropyrans

    • Beilstein J. Org. Chem.2011, 7, 1294–1303. "Synthesis of Boc-protected amines."
  • Process Chemistry of 2-Methyltetrahydropyran-4-one (Precursor)

    • Org.[3][6][7][8] Process Res. Dev.2009 , 13, 6, 1145–1150. "Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one."

  • General Protocol for Boc Protection of Volatile Amines

    • BenchChem Technical Guides, "Boc Protection Mechanism and Protocols."
  • Stereochemical Assignment via NMR

    • J. Org. Chem.1996, 61, 24, 8448–8455. (General reference for conformational analysis of substituted tetrahydropyrans).

Sources

Application Note: Solubility Profile of cis-2-methyltetrahydropyran-4-amine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

cis-2-methyltetrahydropyran-4-amine hydrochloride is a substituted cyclic ether amine of significant interest in medicinal chemistry and drug development. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous approved pharmaceuticals, valued for its favorable metabolic stability and its ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[1] As a hydrochloride salt, the compound's solubility is expected to be significantly influenced by the solvent system, a critical consideration for reaction chemistry, purification, formulation, and bioavailability.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of cis-2-methyltetrahydropyran-4-amine hydrochloride in a range of common organic solvents. It is important to note that, at the time of publication, specific solubility data for this particular cis-isomer is not extensively available in the public domain. Therefore, this document emphasizes a robust experimental protocol to enable researchers to generate high-quality, reliable solubility data in their own laboratories. The principles and methodologies outlined herein are grounded in established theories of solute-solvent interactions and standard pharmaceutical analysis techniques.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. For cis-2-methyltetrahydropyran-4-amine hydrochloride, several key factors will dictate its solubility in organic solvents:

  • Ionic Nature: As a hydrochloride salt, the compound is ionic. In its solid state, it exists as a crystal lattice of the protonated amine and the chloride anion. To dissolve, the solvent must possess sufficient polarity to overcome the lattice energy of this salt.[3]

  • Hydrogen Bonding: The protonated amine group is a strong hydrogen bond donor, while the ether oxygen of the tetrahydropyran ring can act as a hydrogen bond acceptor.[4] Solvents that can participate in hydrogen bonding (protic solvents) are likely to be more effective at solvating the molecule.

  • Polarity of the Tetrahydropyran Ring: The tetrahydropyran ring itself is a cyclic ether, which imparts a degree of polarity to the molecule. However, the overall polarity is balanced by the nonpolar hydrocarbon portions of the ring.[5]

  • Solvent Polarity: Organic solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene). The solubility of an amine salt is generally higher in more polar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]

Given these factors, it is anticipated that cis-2-methyltetrahydropyran-4-amine hydrochloride will exhibit higher solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents, and low solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following protocol describes a reliable gravimetric method for determining the solubility of cis-2-methyltetrahydropyran-4-amine hydrochloride. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials
  • cis-2-methyltetrahydropyran-4-amine hydrochloride (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or incubator

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Drying oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of cis-2-methyltetrahydropyran-4-amine hydrochloride to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

    • Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (mass of dissolved solute / volume of filtered solution) x 100

    • Alternatively, solubility can be expressed in other units such as mg/mL or molarity (mol/L).

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Sampling & Filtration cluster_2 Analysis & Calculation A Add excess solute to known volume of solvent B Seal vial and place in temp-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D Equilibration Complete E Withdraw known volume of supernatant D->E F Filter through 0.22 µm syringe filter into pre-weighed vial E->F G Weigh vial with filtered solution F->G Sample Ready H Evaporate solvent completely G->H I Reweigh vial to get mass of dissolved solute H->I J Calculate solubility (e.g., g/100 mL) I->J

Caption: Experimental workflow for determining the solubility of cis-2-methyltetrahydropyran-4-amine hydrochloride.

Data Presentation

The results of the solubility determination should be recorded in a clear and organized manner. The following table provides a template for recording both qualitative and quantitative solubility data for a range of organic solvents with varying polarities.

SolventSolvent TypeTemperature (°C)Qualitative SolubilityQuantitative Solubility (mg/mL)
HexaneNonpolar25
TolueneNonpolar25
DichloromethanePolar Aprotic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
IsopropanolPolar Protic25
EthanolPolar Protic25
MethanolPolar Protic25
WaterPolar Protic25

Troubleshooting and Considerations

  • Incomplete Equilibration: If the agitation time is too short, the measured solubility may be lower than the true equilibrium solubility. It is advisable to perform a time-course study to determine the optimal equilibration time.

  • Solvent Evaporation: Organic solvents can be volatile. Ensure that vials are properly sealed to prevent solvent loss, which would lead to an overestimation of solubility.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Store the compound in a desiccator and handle it in a low-humidity environment to prevent water absorption, which can affect solubility in organic solvents.

  • Compound Stability: If the compound is unstable in a particular solvent or at the experimental temperature, degradation can occur, leading to inaccurate solubility measurements. Stability can be assessed by analytical techniques such as HPLC or NMR before and after the solubility experiment.

  • Common Ion Effect: When working with solvent mixtures that may contain chloride ions, be aware of the common ion effect, which can suppress the solubility of the hydrochloride salt.[3]

Safety Precautions

  • Always handle cis-2-methyltetrahydropyran-4-amine hydrochloride and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for cis-2-methyltetrahydropyran-4-amine hydrochloride and each solvent for specific handling and disposal information.

Conclusion

This application note provides a robust framework for determining the solubility of cis-2-methyltetrahydropyran-4-amine hydrochloride in a variety of organic solvents. By following the detailed experimental protocol and considering the theoretical principles outlined, researchers can generate reliable and accurate solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulations in the fields of chemical research and drug development.

References

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Singh, S., & Mittal, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 283-290.
  • Stavchansky, S., & Gutta, K. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Pal, A., & Mobley, D. L. (2017). Physics-Based Solubility Prediction for Organic Molecules.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 1019.
  • LibreTexts Chemistry. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • ChemSrc. (2025, September 11). 2-Methyl-tetrahydro-2H-pyran-4-amine HCL | CAS#:827046-87-7. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Application Note: Free-Basing and Isolation of cis-2-Methyltetrahydropyran-4-amine from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Pharmaceutical synthesis, building block preparation, and antimalarial drug discovery.

Introduction and Mechanistic Rationale

cis-2-Methyltetrahydropyran-4-amine is a highly valuable aliphatic heterocyclic amine used as a structural building block in medicinal chemistry. Notably, it has been utilized in the synthesis of Plasmepsin X (PMX) inhibitors, such as UCB7362, which are investigated for their potent antimalarial efficacy[1].

Commercially, this compound is frequently supplied as a hydrochloride (HCl) salt[2]. Amine hydrochlorides are highly crystalline, exhibit superior shelf-life stability, and are resistant to oxidative degradation compared to their free base counterparts[3]. However, to participate as a nucleophile in downstream synthetic transformations—such as amide couplings, reductive aminations, or nucleophilic substitutions—the amine must be in its neutral, unprotonated "free base" form[4].

The process of "free-basing" relies on fundamental acid-base liquid-liquid extraction principles[5]. By treating the water-soluble ammonium salt with an aqueous base (such as sodium hydroxide or sodium carbonate), the acidic proton is removed. The resulting neutral amine becomes significantly more lipophilic, allowing it to partition favorably into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate)[3][5].

Experimental Workflow

The following diagram illustrates the logical progression of the free-basing procedure, highlighting the phase separations required to isolate the pure free amine.

G A cis-2-Methyltetrahydropyran-4-amine HCl (Aqueous Suspension) B Basification Add 2M NaOH (aq) to pH > 10 A->B C Liquid-Liquid Extraction (DCM / H2O) B->C D Phase Separation C->D E Aqueous Waste (NaCl, H2O) D->E Discard F Organic Phase (Free Amine in DCM) D->F Retain G Drying & Filtration (Anhydrous Na2SO4) F->G H Solvent Evaporation (Rotary Evaporator, <30°C) G->H I Pure Free Base (cis-2-Methyltetrahydropyran-4-amine) H->I

Caption: Workflow for the aqueous free-basing and organic extraction of aliphatic amine salts.

Quantitative Data and Reagent Specifications

To ensure a self-validating system, stoichiometric control and solvent selection are critical. Table 1 outlines the standard parameters for this protocol.

Parameter / ReagentSpecification / ValueMechanistic Purpose
Starting Material cis-2-Methyltetrahydropyran-4-amine HClProtonated amine source; water-soluble.
Aqueous Base 2.0 M Sodium Hydroxide (NaOH)Deprotonates the amine. Strong base ensures complete conversion (pH > 10).
Base Equivalents 1.5 - 2.0 eq. relative to amineEnsures excess alkalinity to drive the equilibrium entirely to the free base[5].
Extraction Solvent Dichloromethane (DCM)Solvates the neutral free base. DCM is preferred due to its density (bottom layer) and low boiling point.
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)Removes residual water from the organic phase without adsorbing the polar amine.

Step-by-Step Methodology

This protocol is designed for the conversion of 1.0 gram of cis-2-methyltetrahydropyran-4-amine hydrochloride. Scale volumetrically as needed.

Step 1: Initial Dissolution

  • Transfer 1.0 g of cis-2-methyltetrahydropyran-4-amine hydrochloride into a 100 mL separatory funnel.

  • Add 15 mL of deionized water and swirl until the salt is completely dissolved. Causality: The ionic nature of the hydrochloride salt ensures rapid dissolution in the aqueous phase, leaving any highly lipophilic impurities undissolved (which could be pre-extracted if necessary).

Step 2: Basification

  • Add 20 mL of Dichloromethane (DCM) to the separatory funnel.

  • Slowly add 2.0 M aqueous NaOH dropwise to the mixture while gently swirling. Continue addition until the aqueous layer reaches a pH of 10-11 (verify using universal indicator paper). Causality: The biphasic system ensures that as soon as the amine is deprotonated into its neutral form, it immediately partitions into the DCM layer, protecting it from potential aqueous side reactions and driving the deprotonation equilibrium forward[3].

Step 3: Liquid-Liquid Extraction

  • Stopper the separatory funnel, invert, and gently shake, venting frequently to release any pressure buildup.

  • Place the funnel on a ring stand and allow the layers to separate completely.

  • Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

  • Add an additional 15 mL of DCM to the remaining aqueous layer in the funnel. Repeat the extraction process and combine the second organic layer with the first. Causality: Multiple extractions with smaller volumes of solvent are thermodynamically more efficient at recovering the product than a single extraction with a large volume.

Step 4: Washing and Drying

  • Wash the combined organic layers with 10 mL of saturated aqueous sodium chloride (brine).

  • Separate the organic layer and add 2-3 grams of anhydrous Na₂SO₄. Swirl and let sit for 10 minutes. Causality: Brine pre-dries the organic layer by drawing out dissolved water via osmotic pressure. Na₂SO₄ chemically binds the remaining trace water. Removing water is critical to prevent the amine from forming hydrates or degrading during storage.

Step 5: Concentration and Isolation

  • Filter the dried organic solution through a fluted filter paper to remove the hydrated drying agent.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure. Critical Note: Maintain the water bath temperature below 30°C. Causality: Low molecular weight aliphatic amines can be volatile. Excessive heat or deep vacuum may result in co-evaporation and loss of the isolated free base product.

  • The resulting product is the pure cis-2-methyltetrahydropyran-4-amine free base, ready for immediate use in anhydrous coupling reactions.

References

1.[2] ChemBK. cis-2-methyltetrahydropyran-4-amine;hydrochloride. Available at: 2.[1] Journal of Medicinal Chemistry - ACS Publications. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Available at: 3.[5] Benchchem. Overcoming poor solubility of Isoquinolin-7-amine dihydrochloride in reactions. Available at: 4.[3] University of California, Santa Barbara. Submonomer synthesis of sequence defined peptoids with diverse side-chains. Available at: 5.[4] Reddit - r/OrganicChemistry. Hydrochloride salt of amine. Available at:

Sources

Application Notes & Protocols: Strategic Amide Coupling of cis-2-Methyltetrahydropyran-4-amine with Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Scientific Introduction and Strategic Importance

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to improve pharmacokinetic properties, act as a stable, non-aromatic ring system, and serve as a versatile scaffold for presenting substituents in a well-defined three-dimensional orientation.[2] When combined with the amide bond—arguably the most common functional group in drug discovery—the resulting structures offer a rich chemical space for exploring structure-activity relationships (SAR).[3][4]

This guide focuses on the reaction of a specific chiral building block, cis-2-methyltetrahydropyran-4-amine, with a range of carboxylic acids. The cis stereochemistry of the methyl group relative to the amine at the 4-position creates a distinct conformational preference, which can be exploited to achieve specific vectoral orientations of the appended carboxylic acid moiety. This stereochemical control is paramount for optimizing interactions with biological targets like enzymes and receptors.

Directly reacting a carboxylic acid with an amine is generally inefficient for amide synthesis due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[3][7] This document provides a detailed examination of the mechanisms, protocols, and applications of this critical transformation.

Section 2: Reaction Mechanism and Reagent Selection

The cornerstone of modern amide synthesis is the use of coupling reagents that activate the carboxylic acid in situ. The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the need to preserve stereochemical integrity.[8]

The Carbodiimide-Mediated Pathway (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficacy and the water-soluble nature of the urea byproduct, which simplifies purification.[5] The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the electrophilic carbon of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate effectively transforms the hydroxyl into a good leaving group.[6]

  • Nucleophilic Attack or Intermediate Trapping: The amine can directly attack the O-acylisourea intermediate. However, this intermediate is unstable and can rearrange or lead to side products. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine. This two-stage activation minimizes side reactions and, crucially, reduces the risk of epimerization if the carboxylic acid has a chiral center at the α-position.

  • Amide Formation: The cis-2-methyltetrahydropyran-4-amine then attacks the carbonyl carbon of the active ester, displacing the leaving group (HOBt) and forming the desired amide bond.

The Uronium/Aminium Salt Pathway (HATU)

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient carboxylic acids, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior.[4] HATU and similar reagents form highly reactive activated esters that facilitate amide bond formation even in difficult cases.[9] The reaction requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the generated acids.

G O_acylisourea O_acylisourea Amide Amide O_acylisourea->Amide Direct Attack (less common) Amine Amine RCOOH RCOOH EDC EDC HOBt HOBt HOBt_ester HOBt_ester

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from cis-2-methyltetrahydropyran-4-amine.

G prep 1. Reagent Preparation - Dry solvents (DCM, DMF) - Weigh reactants & reagents setup 2. Reaction Setup - Combine acid & solvent - Cool to 0 °C (ice bath) prep->setup addition 3. Reagent Addition - Add coupling agent & base - Add amine solution dropwise setup->addition monitor 4. Reaction Monitoring - Warm to RT - Track progress via TLC/LC-MS addition->monitor workup 5. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash with aq. solutions monitor->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify analyze 7. Analysis - Characterize pure product (NMR, MS, etc.) purify->analyze

General Considerations
  • Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

  • Solvents: Use anhydrous solvents to ensure the efficiency of the coupling reagents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.

  • Amine Form: If starting with the hydrochloride salt of the amine, an additional equivalent of a non-nucleophilic base (e.g., DIPEA or Triethylamine) must be added to liberate the free amine.[10]

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is suitable for a wide range of aliphatic and aromatic carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • cis-2-Methyltetrahydropyran-4-amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (if starting from amine salt, 1.1 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes to pre-activate the acid.

  • In a separate vial, dissolve cis-2-methyltetrahydropyran-4-amine (1.1 eq) in a small amount of anhydrous DCM. If using the hydrochloride salt, add DIPEA (1.1 eq) to this solution.

  • Slowly add the amine solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Coupling for Sterically Hindered Substrates using HATU

This protocol is recommended for sterically demanding or electronically deactivated carboxylic acids.[11]

Materials:

  • Carboxylic Acid (1.0 eq)

  • cis-2-Methyltetrahydropyran-4-amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and dissolve in anhydrous DMF (approx. 0.1 M).

  • Add cis-2-methyltetrahydropyran-4-amine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. A color change may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Section 4: Data Presentation and Characterization

The success of the coupling reaction can be evaluated by yield, purity, and structural confirmation. Below is a table of representative outcomes.

Carboxylic AcidCoupling ProtocolExpected YieldNotes
Benzoic AcidEDC/HOBt>85%Standard aromatic acid, generally high conversion.
Acetic AcidEDC/HOBt>80%Simple aliphatic acid, clean reaction.
Boc-ValineHATU/DIPEA>75%Sterically hindered α-amino acid. HATU is preferred to minimize epimerization and drive the reaction to completion.[9]
4-Nitrobenzoic AcidHATU/DIPEA>80%Electron-deficient acid, benefits from the higher reactivity of HATU.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the amide product and verify the integrity of the cis-2-methyltetrahydropyran scaffold.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • HPLC: To determine the purity of the final compound.

Section 5: Application Notes for Drug Development

Amides derived from cis-2-methyltetrahydropyran-4-amine are valuable tools for drug discovery professionals for several reasons:

  • Scaffold Hopping and Bioisosterism: The THP ring can serve as a non-aromatic bioisostere for a phenyl ring, often improving solubility and metabolic stability.[2]

  • Defined Exit Vectors: The fixed cis relationship between the C2-methyl group and the C4-amide linkage provides a predictable conformational bias. This allows medicinal chemists to orient the "R" group of the carboxylic acid into specific regions of a target's binding pocket, aiding in the optimization of ligand-protein interactions.

  • Improved Physicochemical Properties: Incorporation of the THP moiety generally leads to an increase in the fraction of sp³ carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates. It can also modulate properties like lipophilicity (logP) and aqueous solubility.

  • SAR Exploration: The protocols described allow for the rapid synthesis of a library of amides by varying the carboxylic acid component. This enables a systematic exploration of the chemical space around the core scaffold, which is fundamental to any SAR campaign.[3]

By leveraging the stereochemically defined cis-2-methyltetrahydropyran-4-amine scaffold, researchers can design and synthesize novel chemical entities with tailored properties, accelerating the journey from hit identification to lead optimization.

References

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. Organic Letters. Available at: [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Dibbo, I. N. (2022). Synthesis of cyclic amides from dicarboxylic acids and amines using base tolerant heterogenous catalyst. BUET Institutional Repository. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Pramanik, M. M. R., & Park, J. (2018). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters.
  • Reis, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Cernuschi, F., & Rossi, S. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Fujimoto, T., et al. (2009). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Hayashi, J. I., et al. (2019). Synthesis and stereochemical analysis of dynamic planar chiral nine-membered diallylic amide: Significant substituent effect on stereochemical stability. Heterocycles. Available at: [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Ortar, G., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tice, C. M. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360.
  • Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. Available at: [Link]

  • Davies, S. G., et al. (2001). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. ResearchGate. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Gunda, P., & Kumar, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Library of Medicine. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Ranu, B. C., et al. (2006).
  • Khan, M. M., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

  • LibreTexts Chemistry. (2020). 21.8: Condensation of Acids with Amines. Available at: [Link]

  • TMP Chem. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereocontrol in 2-Methyltetrahydropyran-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Improving cis/trans diastereoselectivity in 2-methyltetrahydropyran-4-amine. Audience: Medicinal Chemists, Process Chemists.

The Stereochemical Landscape

Before initiating synthesis, it is critical to define the target isomer based on conformational analysis. The 2-methyltetrahydropyran (THP) ring adopts a chair conformation where the 2-methyl group is firmly anchored in the equatorial position to minimize 1,3-diaxial strain.[1]

This locks the conformation, meaning the stereochemistry of the amine at C4 is determined by whether it is Equatorial or Axial .

Isomer DesignationRelative ConfigurationConformation (2-Me / 4-NH₂)Thermodynamic Stability
Cis (Syn)(2R, 4S) or (2S, 4R)Diequatorial (Eq, Eq)High (Thermodynamic Product)
Trans (Anti)(2R, 4R) or (2S, 4S)Equatorial / Axial (Eq, Ax)Low (Kinetic Product)

Note: Nomenclature can vary in literature. This guide defines Cis as the 1,3-diequatorial relationship (substituents on the same face of the flattened ring) and Trans as the 1,3-axial/equatorial relationship.

Protocol A: Targeting the Cis (Diequatorial) Isomer

Strategy: Thermodynamic Control via Reductive Amination.

This is the most straightforward route. Under conditions that allow equilibration of the intermediate iminium species, the steric bulk of the nucleophile/hydride will drive the amine into the equatorial position to avoid 1,3-diaxial interactions with the ring protons.

Optimized Workflow
  • Reagents: 2-methyltetrahydropyran-4-one, Amine source (e.g., Benzylamine or NH₄OAc), Sodium Triacetoxyborohydride (STAB).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

  • Additives: Acetic Acid (AcOH) - Critical. [1]

Step-by-Step Protocol
  • Imine Formation: Dissolve ketone (1.0 eq) and amine (1.1 eq) in DCE (0.2 M). Add AcOH (1.0–2.0 eq).[1]

    • Why: Acid catalysis promotes imine formation and equilibration.

    • Time: Stir for 1–2 hours at Room Temperature (RT) to ensure the thermodynamic imine ratio is established.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Why STAB? It is less reactive than NaBH₄, allowing the imine/iminium equilibrium to dictate stereochemistry rather than the rate of hydride attack.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][3]

Expected Outcome
  • Ratio: Typically 2:1 to 4:1 favoring the Cis (Diequatorial) isomer.

  • Purification: The major cis isomer can often be crystallized as a hydrochloride or tartrate salt.

Protocol B: Targeting the Trans (Axial) Isomer

Strategy: Kinetic Control via Inversion (The "Gold Standard" for Purity).

Direct reductive amination rarely yields high trans selectivity because the axial position is sterically crowded. The most reliable method is to synthesize the Cis-Alcohol (equatorial) and invert it via an SN2 reaction (Mitsunobu or Mesylate displacement).[1]

Optimized Workflow

Step 1: Stereoselective Ketone Reduction

  • Reagent: NaBH₄ (Small hydride).[1]

  • Mechanism: Axial attack favors the Equatorial Alcohol (Cis).

  • Protocol: Dissolve ketone in MeOH at -78°C. Add NaBH₄.

  • Result: ~90:10 ratio favoring Cis-Alcohol (Equatorial) .[1]

Step 2: Stereochemical Inversion (The "Flip")

  • Route A (Mitsunobu): Cis-Alcohol + Ph₃P + DIAD + DPPA (Diphenylphosphoryl azide).[1]

    • Mechanism:[3][4][5][6] SN2 attack by azide on the activated alcohol.

    • Result:Trans-Azide (Axial) .[1]

  • Route B (Mesylation/Displacement):

    • Mesylate the Cis-Alcohol (MsCl, Et₃N).

    • Displace with NaN₃ in DMF at 60–80°C.

    • Result:Trans-Azide (Axial) .[1]

Step 3: Reduction to Amine

  • Reagent: H₂/Pd-C or Staudinger reduction (PPh₃/H₂O).[1]

  • Result: Trans-Amine (Axial) with >95:5 dr.[1][3][7]

Visualizing the Pathways

The following diagram illustrates the divergence between Thermodynamic (Cis) and Kinetic/Inversion (Trans) pathways.

G Ketone 2-Methyl-THP-4-one Imine Imine Intermediate (Equilibration) Ketone->Imine Amine, AcOH (Thermodynamic Control) CisAlc Cis-Alcohol (Equatorial OH) Ketone->CisAlc NaBH4, MeOH (Axial Attack) CisAmine Cis-Amine (Diequatorial) Target: Thermodynamic Imine->CisAmine NaBH(OAc)3 (Hydride attack) TransAzide Trans-Azide (Axial N3) CisAlc->TransAzide Mitsunobu (Inversion) or MsCl / NaN3 TransAmine Trans-Amine (Axial NH2) Target: Kinetic TransAzide->TransAmine Reduction (H2/Pd)

Caption: Divergent synthetic pathways. Left: Direct reductive amination favors the Cis (Diequatorial) isomer. Right: Hydride reduction followed by SN2 inversion yields the Trans (Axial) isomer.

Troubleshooting & FAQs

Q1: My reductive amination ratio is stuck at 1:1. How do I improve the Cis yield?
  • Diagnosis: The imine formation was likely not allowed to reach thermodynamic equilibrium before reduction, or the reducing agent is too reactive (e.g., NaBH₄ instead of STAB).

  • Fix:

    • Switch to Sodium Triacetoxyborohydride (STAB) .[1]

    • Pre-stir the ketone and amine with Acetic Acid for at least 2 hours before adding the hydride.

    • Run the reaction in DCE rather than MeOH to minimize solvent interference with the iminium ion.

Q2: I need the Trans isomer, but I don't want to use azides (safety). Is there an alternative?
  • Alternative: Use L-Selectride reduction on the ketone.[1][5][8]

    • Mechanism:[3][4][5][6] Bulky hydrides attack from the equatorial face, forcing the alcohol into the Axial (Trans) position directly.

    • Workflow: Ketone + L-Selectride (-78°C) → Trans-Alcohol (Axial) .[1]

    • Conversion to Amine: This is tricky. You cannot use SN2 (it would invert back to Cis).[1] You must use a "Retention" strategy, such as the Ritter Reaction (strong acid + nitrile) or converting to a leaving group and displacing with a nucleophile that attacks via a double inversion (rare) or simply accepting the alcohol if the amine is not strictly required.

    • Recommendation: The Azide route (Protocol B) is safer than it sounds if handled on small scale or using flow chemistry, and it is the only reliable way to get the Trans-amine.

Q3: How do I separate the isomers if I get a mixture?
  • Chromatography: The isomers are difficult to separate on silica due to polarity similarities.

  • Salt Formation (Resolution):

    • L-Tartaric Acid: Often crystallizes the Cis isomer preferentially.[1]

    • Mandelic Acid: Effective for resolving diastereomers of chiral amines.

    • Protocol: Dissolve crude amine mixture in EtOH. Add 1.0 eq of acid. Heat to reflux and cool slowly. The precipitate is usually enriched in the diequatorial (cis) isomer.

References

  • Stereoselective Reductive Amination Principles: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2] [1]

  • Conformational Analysis of THP Rings: Hanschke, E. "Stereochemistry of the reduction of 4-substituted cyclohexanones and tetrahydropyran-4-ones."[1] Chem. Ber., 1955. (Foundational text on chair conformations).

  • Inversion via Mitsunobu: Loibner, H., et al. "Reaction of Alcohols with Hydrazoic Acid/Triphenylphosphine/Diethyl Azodicarboxylate." Helvetica Chimica Acta, 1976. [1]

  • L-Selectride Selectivity: Brown, H. C., et al. "Selective Reductions.[8] 26. Lithium Tri-sec-butylborohydride as a New Reagent for the Steric Control of Ketone Reductions." Journal of the American Chemical Society, 1972. [1]

  • Synthesis of Lasonolide A (Example of THP Stereocontrol): Lee, H., et al. "Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A." PMC, 2012.

Sources

Technical Support Center: Purification of cis-2-Methyltetrahydropyran-4-amine from its Trans Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced stereoisomer purification. This guide is designed for researchers, medicinal chemists, and process development professionals facing the common yet challenging task of separating diastereomeric amines, specifically focusing on the cis and trans isomers of 2-methyltetrahydropyran-4-amine. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts & Initial Analysis
Q1: What makes the separation of cis- and trans-2-methyltetrahydropyran-4-amine challenging?

A1: The primary challenge lies in the subtle structural differences between the two diastereomers. Both isomers have the same molecular weight and connectivity. Their distinct physical and chemical properties arise solely from the different spatial arrangement (stereochemistry) of the methyl and amine groups on the tetrahydropyran ring. The cis isomer has both substituents on the same face of the ring (one axial, one equatorial in the most stable chair conformation), while the trans isomer has them on opposite faces (both equatorial or both axial). This leads to small differences in polarity, steric hindrance, and crystal lattice packing, which must be exploited for successful separation.

Q2: How do I accurately determine the initial cis:trans ratio of my crude material?

A2: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and reliable method. The key is to analyze the coupling constants (J-values) of the protons on the tetrahydropyran ring, particularly the proton at the C4 position (HC-N).[1][2][3]

  • In the trans isomer , the C4 proton is typically axial, leading to large axial-axial couplings (³J ≈ 8-12 Hz) with the adjacent axial protons at C3 and C5.

  • In the cis isomer , the C4 proton is typically equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz).

By integrating the distinct signals corresponding to each isomer, you can accurately quantify the initial ratio, which is critical for selecting the most appropriate purification strategy.

Section 2: Chromatographic Purification Strategies

Chromatography is often the first method attempted for diastereomer separation. Success depends heavily on choosing the right stationary and mobile phases to maximize the small differences in polarity and interaction with the adsorbent.

Q3: What are the recommended starting conditions for flash column chromatography on silica gel?

A3: Standard silica gel is acidic and can cause significant peak tailing and potential sample degradation with basic amines.[4] To achieve a successful separation, you must neutralize the silica's active sites.

Recommended Protocol:

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase System: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is a gradient from 100% DCM to 95:5 DCM:MeOH.

  • Crucial Additive: To prevent peak tailing, add a competing amine to the mobile phase. A common and effective choice is 1-3% triethylamine (TEA) or a 0.5-1% solution of ammonium hydroxide in the methanol portion of the mobile phase.[4][5]

  • Method Development: Before committing to a large-scale column, develop the method using Thin Layer Chromatography (TLC). Prepare your TLC mobile phase with the same amine additive to get a predictive result.[6][7] Aim for Rf values between 0.2 and 0.35 for the target compounds to ensure good separation on the column.[5]

Q4: My silica gel column provides poor resolution. What are my alternative chromatographic options?

A4: If standard silica fails, consider these more advanced techniques:

TechniquePrinciple & Best Use CaseAdvantagesDisadvantages
Amine-Functionalized Silica A stationary phase where silica is bonded with aminopropyl groups.[5][6] This creates a more basic environment, eliminating the need for amine additives in the mobile phase and providing excellent peak shape for basic compounds.[4][7]Excellent peak shape, high loading capacity, reproducible results.Higher cost than standard silica.
Reversed-Phase (C18) HPLC Separation is based on hydrophobicity. The non-polar C18 stationary phase interacts with the organic backbone of the molecule.[6][7] This is effective if the cis and trans isomers have a sufficient difference in their hydrophobic surface area.High resolving power, suitable for polar compounds.[6]Higher solvent consumption, may require salt formation to improve retention, more expensive for preparative scale.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[8][9] SFC is well-regarded for its high efficiency in chiral and diastereomeric separations.[8][10]Fast separations, reduced solvent usage ("greener" chemistry), high efficiency, and concentrated fractions.[8][11]Requires specialized equipment.
Section 3: Purification by Derivatization & Crystallization

When chromatography is inefficient or for large-scale purifications, converting the amines into diastereomeric derivatives that have more significantly different physical properties can be a powerful strategy.

Q5: How can I use derivatization to separate the cis/trans isomers?

A5: The strategy involves reacting your mixture of diastereomeric amines with a single enantiomer of a chiral carboxylic acid. This creates a new mixture of diastereomeric salts.[12][13] Since these new salts have very different shapes and intermolecular interactions, they often exhibit significantly different solubilities, allowing for separation by fractional crystallization.[14]

Workflow for Derivatization-Based Separation:

  • Select a Chiral Acid: Common choices include (+)- or (-)-Tartaric acid, (R)- or (S)-Mandelic acid, or (1R)- or (1S)-(-)-Camphorsulfonic acid.[15]

  • Salt Formation: Dissolve the amine mixture in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Add a stoichiometric amount of the chosen chiral acid.

  • Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or slow evaporation. The key is to screen various solvents to maximize the solubility difference.[14]

  • Isolation & Liberation: Filter the crystalline salt. To recover your purified amine, dissolve the salt in water, basify the solution (e.g., with 1M NaOH) to deprotonate the amine, and extract the free amine with an organic solvent like dichloromethane or ethyl acetate.[13][16]

Q6: My fractional crystallization isn't working. What are some troubleshooting steps?

A6:

  • Solvent Screening is Key: The success of crystallization is highly dependent on the solvent system.[14] Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate).

  • Control Cooling Rate: Slow, controlled cooling often yields purer crystals than rapid crashing out of solution. Try letting the solution cool to room temperature slowly, then transfer to a 4°C refrigerator.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.

  • Check the Ternary Phase Diagram: For industrial-scale work, understanding the ternary phase diagram (amine salt, solvent, impurity) can predict the outcome of the crystallization and optimize yield.[16]

Section 4: Visualization & Workflows
Method Selection Workflow

This diagram outlines a decision-making process for choosing the appropriate purification strategy.

MethodSelection start Crude cis/trans Mixture check_scale Purification Scale? start->check_scale check_purity Initial Purity? check_scale->check_purity < 5g (Lab Scale) derivatization Derivatization & Fractional Crystallization check_scale->derivatization > 5g (Process Scale) flash Flash Chromatography (Amine-modified) check_purity->flash <90% crystallization Direct Crystallization check_purity->crystallization >90% one isomer prep_hplc Prep-HPLC / SFC flash->prep_hplc Poor Resolution

Caption: Decision tree for selecting a purification method.

Derivatization & Recovery Workflow

This diagram illustrates the steps involved in purification via diastereomeric salt formation.

DerivatizationWorkflow cluster_0 Purification Process A cis/trans Amine Mixture B Add Chiral Acid (e.g., (R)-Mandelic Acid) A->B C Diastereomeric Salt Mixture B->C D Fractional Crystallization C->D E Pure Diastereomeric Salt (Crystalline) D->E F Liberate Amine (Add Base, Extract) E->F G Pure cis-Amine F->G

Caption: Workflow for purification by diastereomeric salt formation.

References
  • Lindner, W. (n.d.). Determination of Enantiomeric Purity via Formation of Diastereomers. Accessed February 27, 2026.
  • Gomm, A. et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available from: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available from: [Link]

  • Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers. Available from: [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Amines by Supercritical Fluid Chromatography. Available from: [Link]

  • Biotage. (n.d.). Successful flash chromatography. Available from: [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Available from: [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Available from: [Link]

  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available from: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • PMC. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available from: [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Available from: [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Available from: [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/is-sfc-any-good-for-polar-analytes/31315]([Link] SFC/is-sfc-any-good-for-polar-analytes/31315)

  • Diva-Portal.org. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Available from: [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. Available from: [Link]

  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available from: [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Available from: [Link]

  • Experimental and Theoretical Evaluation of trans-3-Halo-2-Hydroxy-Tetrahydropyran Conformational Preferences. (n.d.). Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. Available from: [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Available from: [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Available from: [Link]

  • PubMed. (1997). Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. Available from: [Link]

  • SciSpace. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Available from: [Link]

  • Engineered Science Publisher. (n.d.). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Available from: [Link]

Sources

Technical Support Center: Desalting cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMINE-DESALT-001 Subject: Protocol for converting cis-2-methyltetrahydropyran-4-amine hydrochloride to free base Status: Active Guide Last Updated: February 28, 2026

Executive Summary

This guide addresses the liberation of the free base amine from cis-2-methyltetrahydropyran-4-amine hydrochloride .

Critical Technical Constraints:

  • Volatility: The free base (MW ~115 g/mol ) is a low-molecular-weight amine. It is volatile .[1] High-vacuum rotary evaporation will result in product loss.

  • Water Solubility: The tetrahydropyran ring oxygen and the primary amine increase polarity. The free base partitions significantly into the aqueous phase, leading to low yields if standard extraction protocols are not modified (i.e., "salting out" is required).

  • Stereochemistry: The cis-configuration must be maintained. While simple deprotonation is non-destructive, avoid prolonged exposure to high heat which could theoretically favor thermodynamic equilibration to the trans-isomer.

Standard Operating Procedure (Biphasic Extraction)

This is the "Gold Standard" method for quantitative recovery.

Reagents & Materials
  • Base: 4M NaOH or 20% w/w K₂CO₃ (Avoid weak bases; target pH > 12).

  • Solvent: Dichloromethane (DCM) is preferred due to high extraction efficiency for polar amines.

    • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF), though drying is more difficult.

  • Additives: Sodium Chloride (solid).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Protocol
  • Dissolution: Suspend the HCl salt in the minimum amount of distilled water (approx. 3–5 mL per gram of salt).

  • Basification: Cool the solution to 0°C (ice bath). Slowly add 4M NaOH dropwise with stirring until pH > 12 .

    • Why? The pKa of the conjugate acid is approx. 10.6. You need pH > pKa + 2 to ensure >99% deprotonation.

  • Saturation (Crucial Step): Add solid NaCl to the aqueous mixture until saturation.

    • Why? This exploits the "Salting Out" effect, forcing the polar organic amine out of the water and into the organic phase.

  • Extraction: Extract with DCM (3 x volume of aqueous phase).

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter.

  • Concentration (Risk Point): Concentrate under reduced pressure (Rotavap).

    • Bath Temp: < 30°C.

    • Pressure: > 150 mbar (Do NOT use high vacuum).

    • Stop condition: Stop when solvent volume is low; do not pump to complete dryness if using a high-power pump.

Workflow Visualization

DesaltingProtocol Start Start: HCl Salt Input Dissolve Dissolve in Min. Water (0°C) Start->Dissolve Basify Adjust pH > 12 (NaOH/KOH) Dissolve->Basify SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Crucial Step Extract Extract 3x with DCM SaltOut->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Controlled Evaporation (Bath < 30°C) Dry->Evap End Yield: Free Base Oil Evap->End

Figure 1: Optimized workflow for desalting polar, volatile amines.

Troubleshooting Guide (FAQ)

Q1: "I followed the protocol, but my yield is < 50%. Where is my product?"

Diagnosis: Water Solubility. The tetrahydropyran ring makes this amine surprisingly water-soluble. Even at pH 14, it may remain in the aqueous layer. The Fix:

  • Check the Aqueous Layer: Take a 1 mL aliquot of your aqueous waste, extract it with DCM, and run a TLC/GC. If product is present:

  • Continuous Extraction: Use a liquid-liquid continuous extractor for 12–24 hours using DCM.

  • Alternative Solvent: Try Chloroform/Isopropanol (3:1 ratio). This "cocktail" is excellent for pulling polar amines out of water.

Q2: "The product disappeared on the Rotavap. The flask is empty."

Diagnosis: Volatility. The free base has a significant vapor pressure. The Fix:

  • Do not use high vacuum. Use a house vacuum or set the pump to 150–200 mbar.

  • Telescoping: Do not isolate the free base. Extract it into the solvent required for the next step (e.g., THF, DMF), dry the solution, determine concentration via titration or NMR, and use the solution directly.

Q3: "I see a new impurity by NMR after storage."

Diagnosis: Carbamate Formation. Primary amines react rapidly with atmospheric CO₂ to form carbamates (R-NH-COO⁻). The Fix:

  • Store the free base under Argon/Nitrogen at -20°C.

  • Ideally, use immediately after generation.

Data & Solvent Selection

Comparison of extraction solvents for cis-2-methyltetrahydropyran-4-amine.

SolventExtraction EfficiencyDrying DifficultyEnvironmental ImpactRecommendation
DCM High (Best)LowHigh (Halogenated)Primary Choice
2-MeTHF ModerateHigh (Dissolves water)Low (Bio-based)Green Alternative
Diethyl Ether LowLowHigh (Flammable)Not Recommended
EtOAc ModerateModerateLowAcceptable

Advanced Method: Solid Phase Extraction (Ion Exchange)

For high-value samples or when avoiding aqueous workup is preferred.

Protocol:

  • Use a Strong Anion Exchange (SAX) resin (e.g., Amberlyst A-26 OH form).

  • Dissolve the HCl salt in Methanol (anhydrous).

  • Pass through a column of pre-washed resin.

    • Mechanism:[2] R-NH₃Cl + Resin-OH⁻ → R-NH₂ + Resin-Cl⁻ + H₂O.

  • Collect the eluate.[1]

  • Concentrate (carefully).

Logic: This avoids water entirely, minimizing yield loss due to partitioning.

Troubleshooting Logic Map

Troubleshooting Issue Issue: Low Yield CheckAq Check Aqueous Phase (TLC/GC) Issue->CheckAq Present Product Found? CheckAq->Present Solubility Cause: Water Solubility Present->Solubility Yes Volatility Cause: Volatility Loss Present->Volatility No Yes Yes No No Fix1 Fix: Saturate w/ NaCl or Continuous Extraction Solubility->Fix1 Fix2 Fix: Lower Vac Pressure or Telescope Solution Volatility->Fix2

Figure 2: Decision tree for diagnosing yield loss during amine desalting.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine basicity and extraction).
  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • American Chemical Society. (2015). Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory. Journal of Chemical Education. Link[3]

Sources

Technical Support Center: Diastereomeric Resolution of 2-Methyltetrahydropyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide designed for the chromatographic resolution of 2-methyltetrahydropyran-4-amine .

Status: Operational Role: Senior Application Scientist Subject: Method Development & Troubleshooting for Aminotetrahydropyrans

Executive Summary: The Stereochemical Challenge

You are likely dealing with a mixture of cis- and trans- diastereomers.[1]

  • Cis-isomer: The 2-methyl and 4-amino groups are typically in an equatorial-equatorial relationship (thermodynamically favored).

  • Trans-isomer: The 2-methyl is equatorial, but the 4-amino group is axial (or vice-versa), creating a distinct 3D molecular footprint.

Because these are diastereomers (different physical properties), they can often be separated on achiral stationary phases (C18) provided the pH is controlled. However, if your resolution (


) is 

on C18, polysaccharide-based chiral selectors are the definitive alternative.

Primary Protocol: High-pH Reversed-Phase (The "Gold Standard")

For amine-containing heterocycles, traditional low-pH methods (0.1% TFA) often fail due to silanol overloading (tailing) and insufficient hydrophobic retention. We recommend a High-pH strategy to deprotonate the amine (


), neutralizing it to increase interaction with the C18 phase.
Recommended Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (or equivalent hybrid particle)Hybrid particles resist dissolution at pH 10, unlike standard silica.
Dimensions 4.6 x 150 mm, 3.5 µm (Analytical)19 x 150 mm, 5 µm (Prep)Standard geometry for method transfer.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10 with

)
High pH ensures the amine is neutral (

), eliminating silanol dragging.
Mobile Phase B Acetonitrile (MeCN)Methanol can be used for different selectivity, but MeCN offers lower backpressure.
Gradient 5% B to 40% B over 15 minThe molecule is polar; high organic content will elute it in the void volume.
Detection UV 210 nm (or ELSD/CAD)Lacks strong chromophores. If UV signal is weak, use ELSD.
Temperature 35°C - 40°CImproves mass transfer and peak symmetry.
Protocol: Step-by-Step
  • Buffer Prep: Dissolve 790 mg ammonium bicarbonate in 1L water. Adjust pH to 10.0 using ammonium hydroxide (28-30%). Filter through 0.22 µm.

  • Equilibration: Flush column with 5% B for 10 column volumes. Hybrid columns require longer equilibration at high pH.

  • Sample Dilution: Dissolve sample in 90:10 Water:MeCN. Do not dissolve in pure acid; it may disrupt the initial plug shape.

  • Injection: Inject 5-10 µL.

  • Elution Order: The Cis isomer (more planar/extended) typically retains longer than the Trans isomer on C18, though this must be confirmed by NOE NMR.

Secondary Protocol: Chiral Chromatography (The "Problem Solver")

If the achiral C18 method yields split peaks or shoulders (


), switch to immobilized polysaccharide columns. These separate diastereomers based on inclusion complex stability, often succeeding where surface area mechanisms (C18) fail.
  • Column: Chiralpak IG or IC (Immobilized phases allow wider solvent range).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Mechanism: The "trans" isomer (axial substituent) often fits poorly into the chiral groove compared to the "cis" isomer, creating massive separation factors (

    
    ).
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route.

MethodSelection Start Start: Crude Mixture (Cis/Trans 2-Me-THP-4-amine) CheckUV Check UV Absorbance (Is 210nm visible?) Start->CheckUV Derivatize Derivatize (e.g., CBZ or Boc) Add Chromophore CheckUV->Derivatize No MethodA Method A: High pH C18 (10mM NH4HCO3 pH 10) CheckUV->MethodA Yes Derivatize->MethodA EvalRes Evaluate Resolution (Rs) MethodA->EvalRes Success Success: Scale to Prep EvalRes->Success Rs > 1.5 MethodB Method B: Chiral Normal Phase (Amylose/Cellulose) EvalRes->MethodB Rs < 1.5 MethodB->Success

Figure 1: Strategic workflow for selecting the optimal chromatographic mode for aminotetrahydropyrans.

Troubleshooting & FAQs

Q: My peaks are tailing severely ( ). Is the column dead?

A: Likely not. This is "Secondary Silanol Interaction."

  • Cause: At neutral or acidic pH (pH 3-7), the amine is protonated (

    
    ) and binds to residual deprotonated silanols (
    
    
    
    ) on the silica surface.
  • Fix 1 (High pH): Switch to the Protocol in Section 2 . At pH 10, the amine is neutral (

    
    ) and silanols are suppressed.
    
  • Fix 2 (Ion Pairing): If you must run low pH, add 0.1% Trifluoroacetic acid (TFA). The trifluoroacetate anion pairs with the amine, masking the charge. Warning: TFA suppresses MS signal.

Q: I see two peaks, but I don't know which is Cis and which is Trans.

A: You cannot determine this by retention time alone, but you can infer it:

  • Chromatography Rule: On C18, the isomer with the larger hydrophobic surface area usually elutes later. The Cis (equatorial-equatorial) conformer is generally flatter and retains longer than the Trans (axial-equatorial) conformer.

  • Validation: Isolate 1 mg of each peak. Run a 1H-NMR. Look at the H4 proton (at the amine position).

    • Cis (H4 axial): Will show large coupling (

      
      ) with adjacent axial protons.
      
    • Trans (H4 equatorial): Will show small coupling (

      
      ).
      
Q: The peaks are merging when I scale up to my prep column.

A: This is the "Volume Overload" vs. "Mass Overload" dilemma.

  • Diagnosis: If the peaks broaden but stay symmetrical, it's volume overload. If they triangle/front, it's mass overload.

  • Solution: For amines, solubility is the bottleneck.

    • Dissolve the sample in the mobile phase (high pH buffer/MeCN).

    • Critical: Do not dissolve in DMSO if possible; DMSO creates a "solvent shock" that ruins the separation of early-eluting polar amines. Use 50% Methanol/Water instead.

Q: Can I use a regular Silica column (Normal Phase)?

A: Yes, but it requires a "basified" mobile phase.

  • Recipe: DCM:Methanol:NH4OH (90:10:1).

  • Risk: Ammonium hydroxide is unstable in DCM/MeOH mixtures over time. The High-pH C18 method (Reverse Phase) is significantly more robust and reproducible.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the superiority of high-pH reverse phase for basic compounds using hybrid columns).

  • Sigma-Aldrich (Merck). Achiral Separation of Diastereomers. (Discusses the strategy of using achiral phases for diastereomers before resorting to chiral phases).

  • Synblock. trans-2-methyltetrahydropyran-4-amine Product Page. (Verification of the specific chemical entity and CAS 2091286-52-9).

  • ResearchGate. Reversed-phase HPLC separation of diastereomers. (General methodology for separating polar diastereomers on C18).

Sources

Technical Support Center: Handling & Stability of cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Product: cis-2-Methyltetrahydropyran-4-amine Hydrochloride CAS: 33024-60-1 (Generic/Racemic Ref), Specific stereoisomers vary.[1] Chemical Class: Chiral Heterocyclic Amine Salt Primary Issue: Severe Hygroscopicity / Deliquescence[1]

Part 1: The Core Problem – The "Invisible" Stoichiometry Killer

Executive Summary: Researchers frequently report inconsistent yields or "stalled" reactions when using cis-2-methyltetrahydropyran-4-amine HCl.[1] The root cause is rarely the chemical reactivity of the amine itself, but rather its hygroscopic nature . Like many low-molecular-weight amine hydrochlorides, this salt has a high lattice energy that is easily overcome by the hydration energy of the chloride ion in the presence of atmospheric moisture.

If you weigh 100 mg of this material on an open bench on a humid day, you may actually be weighing 85 mg of amine salt and 15 mg of water. This 15% error leads to:

  • Stoichiometric Mismatch: Under-loading the amine in coupling reactions.[1]

  • Reagent Quenching: Water hydrolyzing sensitive activated esters (e.g., HATU/EDC intermediates) or acid chlorides.[1]

  • Physical Degradation: Formation of "goo" or hard cakes that are difficult to dispense.[1]

Part 2: Diagnostic & Characterization Guide

Q: How do I know if my batch is compromised by moisture?

Visual Indicators:

  • Stage 1 (Surface Adsorption): Particles stick to the spatula or weigh paper (static-like behavior).[1]

  • Stage 2 (Clumping): The free-flowing powder turns into small, hard aggregates.[1]

  • Stage 3 (Deliquescence): The solid looks "wet" or melts into a viscous oil at room temperature.

Analytical Verification (The Gold Standard): Do not rely on visual inspection alone. Use these methods to quantify water content (


).
MethodSuitabilityProtocol Notes
Karl Fischer (KF) Titration High The definitive method.[1] Use a methanolic solvent system.[1] Ensure the salt fully dissolves.
TGA (Thermogravimetric Analysis) Medium Look for mass loss <100°C. Note:[1] Distinguish between water loss and HCl loss (which can occur >150°C).[1]
NMR (

H in DMSO-

)
Medium Look for a broad H

O peak at ~3.33 ppm.[1] Integrate against the methyl doublet (~1.1 ppm) to estimate molar ratio.

Part 3: Handling & Storage Protocols (The "Dry Chain")

Q: Can I handle this on the open bench?

Short Answer: Only for non-critical rough weighing. For GMP or precise stoichiometry, NO .

The Decision Matrix:

HandlingProtocol Start Start: Weighing Task IsCritical Is Stoichiometry Critical? (e.g., 1.05 equiv vs 1.0 equiv) Start->IsCritical Environment Lab Humidity > 40% RH? IsCritical->Environment No Glovebox Glovebox / Dry Bag (Inert Atmosphere) IsCritical->Glovebox Yes Bench Benchtop Weighing (Rapid < 30 sec) Environment->Bench No Environment->Glovebox Yes Correction Apply MW Correction Factor Bench->Correction Post-Weigh

Figure 1: Decision tree for handling hygroscopic amine salts based on environmental conditions and experimental rigor.

Best Practice Workflow:
  • Storage: Store the original bottle in a desiccator containing activated silica gel or P

    
    O
    
    
    
    . Tape the cap with Parafilm.
  • Dispensing:

    • Ideal: Weigh inside a nitrogen-filled glovebox.[1]

    • Acceptable: Use a "weighing funnel" technique.[1] Tare the funnel, add solid quickly, and cap it. Do not leave the balance door open.

  • Solvent Choice: If the solid is caked, dissolve the entire bottle in a known volume of dry methanol or DMSO to create a "stock solution" of known concentration. Dispense volumetrically thereafter.

Part 4: Synthetic Troubleshooting (Amide Coupling)

Q: My amide coupling (HATU/EDC) failed or had low yield. Was it the salt?

Analysis: The cis-2-methyltetrahydropyran-4-amine HCl contains a secondary amine (if N-methylated) or primary amine.[1] In coupling reactions, water competes as a nucleophile .[1]

The Mechanism of Failure:

  • Activation: You form the active ester (e.g., O-At-ester).[1]

  • Hydrolysis: If your amine salt is 10% water by weight, that water attacks the active ester faster than the sterically hindered amine.

  • Result: The carboxylic acid regenerates (starting material returns), and the coupling reagent is consumed.

Corrective Calculation: You must adjust the Molecular Weight (MW) used for stoichiometry calculations based on water content.


[1]

Example:

  • 
     g/mol [1]
    
  • KF Analysis = 8.5% Water[1]

  • 
     g/mol [1]
    

Action: Weigh the target amount based on


, not 

.

Part 5: Remediation (Drying Protocols)

Q: My material is wet/gooey. How do I dry it?

Method A: Vacuum Oven (Gentle)

  • Temp: 40–45°C (Do not exceed 60°C to avoid HCl loss or degradation).

  • Pressure: < 10 mbar.[1]

  • Desiccant: Place a tray of P

    
    O
    
    
    
    or KOH pellets in the oven to trap moisture.
  • Duration: 12–24 hours.

Method B: Azeotropic Drying (Rapid) If you need to use the material immediately in a reaction:

  • Dissolve the wet salt in anhydrous Toluene (or Toluene/Ethanol mix if solubility is poor).[1]

  • Rotary evaporate to dryness.[1] Toluene forms an azeotrope with water, carrying it away.[1]

  • Repeat 2-3 times.

  • Redissolve in the reaction solvent (e.g., DMF/DCM) and proceed.

Method C: Lyophilization (Freeze Drying) [1][2]

  • Dissolve in water, freeze, and sublime the ice. This yields a fluffy, high-surface-area powder that is extremely hygroscopic.[1] Only use this if you have a glovebox for unloading.

Part 6: Visualizing the Moisture Cycle

Understanding the cycle of degradation helps in preventing it.

MoistureCycle Dry Dry Crystal (Stable) Adsorption Surface Adsorption Dry->Adsorption >40% RH Lattice Lattice Disruption Adsorption->Lattice Time Solution Deliquescence (Liquid/Goo) Lattice->Solution Saturation Solution->Dry Re-crystallization (Difficult)

Figure 2: The pathway from stable crystal to unusable liquid.[1] Note that reversing deliquescence (dashed line) is energetically difficult and often requires recrystallization.[1]

References & Authority

  • TCI Chemicals. Product Specification: Tetrahydro-2H-pyran-4-amine Hydrochloride. Lists "Hygroscopic" as a condition to avoid.[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text on the hygroscopicity of amine hydrochloride salts).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Discusses the impact of hydrolysis on coupling efficiency).

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Defines hygroscopicity classifications).

Sources

Technical Support Center: Crystallization of cis-2-Methyltetrahydropyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the crystallization of cis-2-methyltetrahydropyran-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The methodologies and advice presented herein are grounded in established crystallographic principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of cis-2-methyltetrahydropyran-4-amine hydrochloride, offering step-by-step solutions and explanations of the underlying chemical principles.

Issue 1: The compound "oils out" instead of crystallizing.

Q: I've dissolved my cis-2-methyltetrahydropyran-4-amine hydrochloride in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue with polar molecules like amine hydrochlorides, especially when the solution is supersaturated too quickly or when the solvent's boiling point is too close to the compound's melting point.[1]

Root Cause Analysis & Solutions:

  • High Solute Concentration: The most common cause is that the solution is too concentrated, leading to rapid supersaturation upon cooling.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent (1-2 mL at a time) until the solution is slightly less saturated.[2] Allow it to cool slowly again.

  • Inappropriate Solvent Choice: The solvent's boiling point might be too high, causing the compound to come out of solution at a temperature where it is still molten.

    • Solution: Select a solvent with a lower boiling point. However, ensure the solvent doesn't have too low of a boiling point, as a sufficient temperature gradient is necessary for good crystal growth.[1]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with lattice formation.

    • Solution: If you suspect impurities, especially colored ones, consider a charcoal treatment.[1] Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Issue 2: No crystals are forming, even after extended cooling.

Q: My solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have appeared. What are my next steps?

A: The absence of crystallization upon cooling typically indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.

Troubleshooting Workflow:

Caption: Decision workflow for inducing crystallization.

Detailed Steps to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of the crude solid, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[3]

  • Reduce Solvent Volume: It's possible you have too much solvent.[1] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.

  • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradual increase in concentration can promote the growth of high-quality crystals.[3]

Issue 3: The crystal yield is very low.

Q: I managed to get crystals, but the final yield is much lower than expected. How can I improve it?

A: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

Strategies to Maximize Yield:

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent required to fully dissolve your compound. Using an excess will result in more of your product staying in solution upon cooling.[2]

  • Cooling Temperature: Ensure you have cooled the solution sufficiently. After cooling to room temperature, placing the flask in an ice bath can often induce further crystallization.

  • Solvent Polarity: For hydrochloride salts, which are quite polar, using a less polar solvent in a mixed solvent system can help to "crash out" more of the product. For instance, if your compound is dissolved in isopropanol, the slow addition of a non-polar solvent like diethyl ether can decrease the overall solubility and increase your yield.[4]

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often obtain a second crop by boiling off some of the solvent from the filtrate and cooling it again.

Issue 4: The crystals are discolored or appear impure.

Q: The resulting crystals have a noticeable color, but the pure compound should be white. What is the source of this contamination?

A: Discoloration is a clear sign of impurities. These can be residual reagents from the synthesis or degradation products.

Purification Techniques:

  • Recrystallization: The most straightforward approach is to perform another crystallization.

  • Activated Charcoal Treatment: As mentioned previously, activated charcoal is effective at adsorbing colored, non-polar impurities.[1]

  • Solvent Wash: Sometimes, impurities are more soluble in certain solvents than your product. Washing the filtered crystals with a small amount of a cold solvent in which your compound is sparingly soluble can remove these impurities.[4] For cis-2-methyltetrahydropyran-4-amine hydrochloride, a wash with cold acetone or a mixture of isopropanol and diethyl ether might be effective.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of cis-2-methyltetrahydropyran-4-amine hydrochloride?

A: Given the polar nature of this amine hydrochloride, protic solvents are a good starting point.

SolventBoiling Point (°C)Properties & Considerations
Isopropanol (2-Propanol) 82.6Often a preferred choice for recrystallizing hydrochloride salts as many are less soluble in it than in ethanol or methanol, potentially leading to better yields.[4]
Ethanol 78.37A good solvent for dissolving the crude material, but the hydrochloride salt may have high solubility, potentially reducing yield.[4]
Methanol 64.7Similar to ethanol, high solvating power.
Water 100While the compound is likely soluble in water, using aqueous solutions for hydrochloride salts can sometimes lead to lower yields due to the high solubility of the salt.[5] It is generally not recommended if an anhydrous form is desired.[5]

A mixed solvent system is often highly effective.[1] A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (like isopropanol) and then slowly add a "poor" solvent (like diethyl ether or ethyl acetate) until the solution becomes slightly turbid. Re-warming to clarify and then slow cooling can produce excellent crystals.

Q2: How does the "common ion effect" apply to the crystallization of this hydrochloride salt?

A: The common ion effect can be leveraged to decrease the solubility of your hydrochloride salt and improve yield. If you are crystallizing from an alcoholic solvent, adding a small amount of a solution of HCl in that same alcohol (e.g., HCl in isopropanol) will increase the concentration of the chloride ion (the "common ion"). This shifts the solubility equilibrium, causing more of the amine hydrochloride salt to precipitate out of solution.

Q3: Can I use anhydrous solvents? Is it necessary?

A: Using anhydrous (dry) solvents is highly recommended, especially when forming the hydrochloride salt in situ or when trying to obtain a specific anhydrous crystal form. Water can interfere with the crystallization process and may lead to the formation of hydrates, which are different crystal forms that include water molecules in the lattice.[5]

Q4: What is the difference between crystallization and precipitation?

A: While both result in a solid, the processes are different.

  • Crystallization is a slow, controlled process where molecules arrange themselves into a well-defined, ordered crystal lattice. This process is selective and tends to exclude impurities, making it an excellent purification technique.

  • Precipitation is a rapid formation of a solid, often an amorphous one with no ordered structure. It happens so quickly that impurities are often trapped within the solid.[2]

The goal for purification is always to achieve crystallization, not precipitation. If your solid "crashes out" of solution immediately upon cooling, you are likely precipitating it. To fix this, add more solvent and cool more slowly.[2]

Q5: Are there alternative methods to single-solvent or mixed-solvent crystallization?

A: Yes, several other techniques can be employed, especially for growing high-quality single crystals for analysis.

Caption: Alternative crystallization techniques.

  • Vapor Diffusion: Your compound is dissolved in a solvent and placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[6]

  • Solvent Layering: A solution of your compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids.[6]

These methods are particularly useful when trying to grow large, high-quality single crystals for techniques like X-ray crystallography.

III. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • crystallization and dry reagents. (2006, December 6). Sciencemadness Discussion Board. [Link]

    • Crystallization. (n.d.). University of Missouri–St. Louis. [Link]

  • How To Grow Crystals. (2015, April 28). University of Florida Center for X-ray Crystallography. [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office.

  • Guide for crystallization. (n.d.). University of Rennes. [Link]

Sources

Validation & Comparative

Distinguishing Cis and Trans 2-Methyltetrahydropyran-4-amine: A Comprehensive 1H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical parameter that dictates biological activity, pharmacokinetic properties, and overall therapeutic potential. For diastereomers such as the cis and trans isomers of 2-methyltetrahydropyran-4-amine, seemingly subtle differences in the spatial arrangement of substituents can lead to profound variations in their interaction with biological targets. Among the arsenal of analytical techniques available for stereochemical elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an exceptionally powerful and accessible tool.

This guide provides an in-depth technical comparison of the ¹H NMR spectroscopic features that differentiate the cis and trans isomers of 2-methyltetrahydropyran-4-amine. We will delve into the conformational analysis of the tetrahydropyran ring, the influence of substituent orientation on proton chemical shifts, and the critical role of vicinal coupling constants (³JHH) in providing unambiguous stereochemical assignments. The principles discussed are grounded in the foundational Karplus relationship, which correlates dihedral angles with the magnitude of ³JHH coupling.[1]

The Conformational Landscape: Chair Conformations and Substituent Effects

The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. For a 2,4-disubstituted tetrahydropyran, the cis and trans isomers will have distinct conformational preferences for their substituents (methyl and amine groups), which in turn dictates the axial or equatorial disposition of the ring protons. This orientation is the key to differentiating the isomers by ¹H NMR.

The anomeric effect, a stereoelectronic phenomenon in saturated heterocyclic systems, can influence the conformational equilibrium, particularly for substituents at the C2 position adjacent to the ring oxygen.[2] While typically favoring an axial orientation for electronegative substituents, the interplay with steric factors from other groups on the ring must be considered.[3]

Cis Isomer (2,4-cis-2-methyltetrahydropyran-4-amine)

In the most stable chair conformation of the cis isomer, it is expected that one substituent will be in an axial position and the other in an equatorial position to minimize steric interactions. Given the larger A-value (a measure of steric bulk) of a methyl group compared to an amine group, the methyl group will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. This places the amine group in the axial position.

Trans Isomer (2,4-trans-2-methyltetrahydropyran-4-amine)

For the trans isomer, the most stable conformation will have both the methyl and the amine groups in equatorial positions, resulting in a diequatorial arrangement. This conformation is generally more stable than a diaxial conformation, which would introduce significant steric strain.

The following Graphviz diagrams illustrate the preferred chair conformations for both isomers.

cis_isomer cluster_cis Cis Isomer (2e, 4a) C1 O C2 C2 C1->C2 C3 C3 C2->C3 C2_Me CH₃ (eq) C2->C2_Me C4 C4 C3->C4 C5 C5 C4->C5 C4_NH2 NH₂ (ax) C4->C4_NH2 C6 C6 C5->C6 C6->C1

Caption: Preferred chair conformation of cis-2-methyltetrahydropyran-4-amine.

trans_isomer cluster_trans Trans Isomer (2e, 4e) C1 O C2 C2 C1->C2 C3 C3 C2->C3 C2_Me CH₃ (eq) C2->C2_Me C4 C4 C3->C4 C5 C5 C4->C5 C4_NH2 NH₂ (eq) C4->C4_NH2 C6 C6 C5->C6 C6->C1

Caption: Preferred chair conformation of trans-2-methyltetrahydropyran-4-amine.

Key ¹H NMR Differentiating Features: Chemical Shifts and Coupling Constants

The distinct conformational preferences of the cis and trans isomers give rise to predictable differences in their ¹H NMR spectra. The most informative signals are typically those of the protons on the carbon atoms bearing the substituents (C2-H and C4-H).

Proton Cis Isomer (2e-Me, 4a-NH₂) Orientation Trans Isomer (2e-Me, 4e-NH₂) Orientation Expected ¹H NMR Observation
C2-H AxialAxialSimilar chemical shifts and coupling patterns are expected for C2-H in both isomers as the methyl group is equatorial in both preferred conformations.
C4-H EquatorialAxialSignificant Difference Expected. The C4-H proton will have a different chemical shift and, more importantly, a distinct set of coupling constants in the two isomers.
Analysis of Coupling Constants (³JHH)

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons, as described by the Karplus relationship.[1] In a chair conformation:

  • Axial-Axial (a-a) coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.

  • Axial-Equatorial (a-e) coupling: The dihedral angle is approximately 60°, leading to a smaller coupling constant, typically 2-5 Hz.

  • Equatorial-Equatorial (e-e) coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant, typically 2-5 Hz.

Let's apply this to the C4-H proton:

  • In the cis isomer , the C4-H is equatorial . It will couple to the adjacent axial and equatorial protons on C3 and C5. We would therefore expect to see small coupling constants (³Je-a and ³Je-e), likely in the 2-5 Hz range. The multiplicity of this signal would likely appear as a broad singlet or a multiplet with small couplings.

  • In the trans isomer , the C4-H is axial . It will couple to the adjacent axial and equatorial protons on C3 and C5. This will result in at least one large axial-axial coupling (³Ja-a) of 8-13 Hz and one smaller axial-equatorial coupling (³Ja-e) of 2-5 Hz. The signal for C4-H in the trans isomer will therefore be a multiplet with at least one large coupling constant, often appearing as a triplet of doublets or a quartet, depending on the other couplings.

This difference in the coupling pattern of the C4-H proton is the most definitive way to distinguish between the cis and trans isomers of 2-methyltetrahydropyran-4-amine.

Analysis of Chemical Shifts

The chemical shift of a proton is influenced by its electronic environment. Axial and equatorial protons in a cyclohexane or tetrahydropyran ring typically have slightly different chemical shifts. Generally, axial protons are more shielded (resonate at a lower ppm value) compared to their equatorial counterparts in the absence of other strong anisotropic effects.

Therefore, we can predict that the C4-H proton of the trans isomer (axial) will resonate at a slightly upfield (lower ppm) chemical shift compared to the C4-H proton of the cis isomer (equatorial) .

Predicted ¹H NMR Data Summary

The following table summarizes the expected key differentiating features in the ¹H NMR spectra of the two isomers.

Parameter Cis-2-methyltetrahydropyran-4-amine Trans-2-methyltetrahydropyran-4-amine
C4-H Position EquatorialAxial
C4-H Chemical Shift More deshielded (higher ppm)More shielded (lower ppm)
C4-H Coupling Constants Small ³Je-a and ³Je-e (2-5 Hz)Large ³Ja-a (8-13 Hz) and small ³Ja-e (2-5 Hz)
C4-H Signal Multiplicity Broad singlet or multiplet with small couplingsMultiplet with at least one large coupling (e.g., triplet of doublets)

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for acquiring and analyzing ¹H NMR spectra to differentiate between the cis and trans isomers of 2-methyltetrahydropyran-4-amine.

Caption: Experimental workflow for ¹H NMR analysis.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 2-methyltetrahydropyran-4-amine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous. The choice of solvent may influence the chemical shifts, so consistency is key when comparing samples.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion and resolution of coupling constants).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Ensure the spectral width is adequate to cover all proton resonances (typically 0-12 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

5. Spectral Analysis:

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Identify the signal corresponding to the C4-H proton based on its expected chemical shift and integration (1H).

  • Carefully measure the coupling constants for the C4-H multiplet. A large coupling constant (> 8 Hz) is indicative of the trans isomer, while the absence of large couplings suggests the cis isomer.

  • For further confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be performed to establish the connectivity of the protons in the ring system.

Conclusion

The differentiation of cis and trans isomers of 2-methyltetrahydropyran-4-amine can be reliably achieved through a careful analysis of their ¹H NMR spectra. The key distinguishing feature lies in the coupling pattern of the C4-H proton. The trans isomer, with its axial C4-H, will exhibit at least one large axial-axial coupling constant (8-13 Hz), while the cis isomer, with an equatorial C4-H, will only show small axial-equatorial and equatorial-equatorial couplings (2-5 Hz). This significant and predictable difference, rooted in the Karplus relationship, provides a robust and definitive method for stereochemical assignment, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Martins, F. A., & Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines.
  • Booth, H., & Everett, J. R. (1980). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259.
  • Modarresi-Alam, A. R., & Dabbagh, H. A. (2009). Dynamic ¹H-NMR demonstration of anomeric effect and structure: conformational and configurational analysis of N-2-(1,4-dioxane)-N'-(p-methylbenzenesulfonyl)-O-(p-methylphenoxy) isourea. Turkish Journal of Chemistry, 33(5), 607-616.
  • Anomeric effect. (2023, December 29). In Wikipedia. [Link]

  • Alabugin, I. V., et al. (2024). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. ePrints Soton.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR.
  • Powers, J. C., & Seiders, J. R. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Beilstein Journal of Organic Chemistry, 12, 1848-1857.
  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 359-393.
  • LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • J-coupling. (2024, January 10). In Wikipedia. [Link]

  • LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons.

Sources

A Researcher's Guide to Stereochemical Assignment: NOE NMR Analysis of cis-2-methyltetrahydropyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety profile. Among the myriad of structural motifs employed in medicinal chemistry, the tetrahydropyran (THP) ring is a prevalent scaffold. Its conformational flexibility and the potential for multiple stereocenters, however, present a significant analytical challenge. This guide provides an in-depth, practical comparison of using Nuclear Overhauser Effect (NOE) NMR spectroscopy to unambiguously determine the relative configuration of diastereomers, using cis- and trans-2-methyltetrahydropyran-4-amine as a case study.

The Challenge: Differentiating Diastereomers

Diastereomers, by definition, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This subtle distinction can lead to profound differences in pharmacological properties. For 2-methyltetrahydropyran-4-amine, the key stereochemical question lies in the relative orientation of the methyl group at the C2 position and the amine group at the C4 position. Are they on the same side of the ring (cis) or on opposite sides (trans)? While techniques like J-coupling analysis can provide valuable information about dihedral angles, the Nuclear Overhauser Effect offers a direct probe of through-space proximity, making it an exceptionally powerful tool for this purpose.[1]

The Principle: The Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation leads to a change in the intensity of NMR signals from other spins that are spatially close (typically within 5 Å).[2][3] This effect is mediated by dipole-dipole relaxation and is independent of through-bond J-coupling.[4] The magnitude of the NOE enhancement is inversely proportional to the sixth power of the distance between the two nuclei, making it highly sensitive to internuclear distances.[3]

For small molecules like our target compound, a positive NOE is expected.[2][5] This means that upon irradiating a specific proton, nearby protons will exhibit an enhanced signal intensity. By systematically irradiating key protons and observing which other protons are enhanced, a map of through-space proximities can be constructed, revealing the molecule's 3D structure.

Experimental Design: 1D vs. 2D NOESY

Two primary NOE experiments are commonly employed for small molecules: 1D selective NOESY and 2D NOESY.

  • 1D Selective NOESY: This experiment involves the selective irradiation of a single proton resonance.[6] It is a relatively quick experiment, often providing clear results in minutes.[6][7] This makes it ideal when specific through-space interactions are anticipated and need to be confirmed. However, it requires manual selection of each peak to be irradiated in separate experiments.[6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals all NOE interactions within the molecule in a single run.[6] Cross-peaks in a 2D NOESY spectrum indicate which protons are close to each other in space.[8] While more time-consuming (ranging from roughly 30 minutes to several hours), it provides a comprehensive overview of all spatial correlations.[6][7]

For the analysis of 2-methyltetrahydropyran-4-amine, a series of 1D selective NOESY experiments is often the most efficient approach, as we are looking for specific correlations to differentiate between the cis and trans isomers.

Comparative Analysis: Expected NOE Correlations for cis vs. trans Isomers

The key to differentiating the cis and trans isomers lies in the chair-like conformation of the tetrahydropyran ring and the resulting axial and equatorial positions of the substituents.

In the cis isomer , both the C2-methyl group and the C4-amine group will preferentially occupy equatorial positions to minimize steric hindrance. This places the axial proton at C2 (H2a) and the axial proton at C4 (H4a) on the same face of the ring, in a 1,3-diaxial relationship.

In the trans isomer , one substituent will be equatorial, and the other will be axial. For instance, if the C2-methyl group is equatorial, the C4-amine group will be axial.

This fundamental conformational difference leads to a predictable set of NOE correlations that can be used for unambiguous assignment.

Key Diagnostic NOE Correlations:
Irradiated ProtonExpected NOE Enhancement in cis-Isomer Expected NOE Enhancement in trans-Isomer Rationale
H2 (axial) Strong NOE to H4 (axial) and H6 (axial)Weak or no NOE to H4 (equatorial)In the cis isomer, H2a, H4a, and H6a are all in a 1,3-diaxial arrangement, bringing them into close spatial proximity. In the trans isomer, the relationship between H2a and H4e is not as close.
Methyl Protons (C2) NOE to H3 protons and potentially a weak NOE to the equatorial proton on C6.NOE to H3 protons. Depending on the conformation, a potential NOE to one of the C5 protons.The proximity of the methyl group to other ring protons will differ significantly between the two isomers.
H4 (axial) Strong NOE to H2 (axial) and H6 (axial)NOE to axial protons on C3 and C5.Similar to the irradiation of H2a, this confirms the 1,3-diaxial relationships in the cis isomer.

Experimental Protocol: 1D Selective NOESY

This protocol outlines the steps for acquiring 1D selective NOESY data on a standard Bruker NMR spectrometer.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified 2-methyltetrahydropyran-4-amine sample in a suitable deuterated solvent (e.g., CDCl3 or D2O) in a high-quality NMR tube.[9][10] The final volume should be around 0.6-0.7 mL.[10]

  • For optimal results, particularly for observing weak NOEs, it is recommended to degas the sample to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[11] This can be achieved through several freeze-pump-thaw cycles.[11]

  • Filter the sample into the NMR tube to remove any particulate matter.[12]

2. Instrument Setup and Initial Spectra:

  • Insert the sample into the spectrometer and ensure the sample is not spinning.[12]

  • Lock and shim the instrument to obtain good magnetic field homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

3. 1D NOESY Experiment Setup (using Bruker TopSpin):

  • Create a new experiment number and load a standard 1D selective gradient NOESY pulse program (e.g., selnogp).[13]

  • Set the carrier frequency (O1) to the center of the proton spectrum.

  • Define the proton to be selectively irradiated. This is typically done by setting the offset (spoffs2) in Hz from the carrier frequency.[13]

  • Set the mixing time (d8). For small molecules, a mixing time of 500-800 ms is a good starting point.[2][6][7][13]

  • Set the number of scans (ns) to a multiple of 2. A higher number of scans will improve the signal-to-noise ratio, which is crucial for detecting weak NOE signals.[6]

  • Set the recycle delay (d1) to be at least 1-5 times the longest T1 relaxation time of the protons in the molecule.[13]

4. Data Acquisition and Processing:

  • Acquire a series of 1D NOESY spectra, irradiating each key proton of interest in a separate experiment.

  • Process the data by applying a Fourier transform and phasing the spectra. In a 1D NOESY spectrum, the irradiated peak will be a large negative signal, while the NOE-enhanced peaks will be positive.[6]

Visualizing the Stereochemistry

Graphviz diagrams can be used to visually represent the key through-space NOE interactions that differentiate the cis and trans isomers.

cis_isomer cluster_ring cis-2-methyltetrahydropyran-4-amine (Chair Conformation) H2a H2a H4a H4a H2a->H4a Strong NOE H6a H6a H2a->H6a Strong NOE H4a->H6a Strong NOE Me_eq Me(eq) NH2_eq NH2(eq) trans_isomer cluster_ring trans-2-methyltetrahydropyran-4-amine (Chair Conformation) H2a H2a H4e H4e H2a->H4e Weak/No NOE Me_eq Me(eq) NH2_ax NH2(ax)

Caption: Absence of strong diaxial NOE in the trans isomer.

Conclusion

The unambiguous assignment of stereochemistry is a cornerstone of modern chemical research and drug development. For cyclic molecules like 2-methyltetrahydropyran-4-amine, NOE NMR spectroscopy provides a robust and reliable method for differentiating between diastereomers. By carefully selecting and irradiating key protons and observing the resulting through-space correlations, researchers can confidently determine the relative configuration of substituents. The presence of strong 1,3-diaxial NOE enhancements between the axial protons at C2, C4, and C6 is a definitive marker for the cis isomer, while the absence of these correlations would indicate the trans configuration. This guide provides the foundational knowledge and a practical experimental framework for scientists to apply this powerful technique in their own research endeavors.

References

  • 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021, March 10). Retrieved from [Link]

  • 1D and 2D NOESY Comparison. Retrieved from [Link]

  • 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • 1D NOESY for Bruker (selnogp) - NMR Wiki. (2010, July 20). Retrieved from [Link]

  • NMR Manual for 1D NOE NMR on Agilent Spectrometers - IMSERC. (2014, April 15). Retrieved from [Link]

  • NOE Experiments on the Bruker - UMYMFOR. Retrieved from [Link]

  • Does anyone have an easy technique on sample preparation for NOE experiment?. (2018, January 13). Retrieved from [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. Retrieved from [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018, August 8). Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. Retrieved from [Link]

  • Reading-Note-1. Retrieved from [Link]

  • How to make an NMR sample. Retrieved from [Link]

  • Reference-free NOE NMR analysis - PMC. Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. Retrieved from [Link]

  • Nuclear Overhauser Enhancement (NOE) - MRI Questions. Retrieved from [Link]

  • How to determine the value of the NOE from the NOESY spectrum? - Chemistry Stack Exchange. (2023, October 15). Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION - ResearchGate. Retrieved from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. (2023, November 16). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC - NIH. Retrieved from [Link]

  • Reference-free NOE NMR analysis. - SciSpace. (2020, August 31). Retrieved from [Link]

  • (PDF) Reference-free NOE NMR analysis - ResearchGate. (2020, August 28). Retrieved from [Link]

  • Machine learning in computational NMR-aided structural elucidation - Frontiers. (2023, January 26). Retrieved from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12). Retrieved from [Link]

  • 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b) - ResearchGate. Retrieved from [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Retrieved from [Link]

Sources

coupling constants J-values for cis-2-methyltetrahydropyran-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coupling Constants (


-values) for cis-2-Methyltetrahydropyran-4-amine
Content Type:  Publish Comparison Guide

Executive Summary

cis-2-methyltetrahydropyran-4-amine is a critical pharmacophore found in various bioactive compounds, including serotonin receptor antagonists and kinase inhibitors. Its biological efficacy is strictly governed by its stereochemistry. In drug development, distinguishing the cis-isomer (thermodynamically preferred) from the trans-isomer is a frequent analytical bottleneck.

This guide provides a definitive technical comparison of the NMR signatures for this scaffold. Unlike generic spectral data, we focus on the vicinal coupling constants (


)  of the methine protons as the primary determinant of ring conformation.

Key Insight: The cis-isomer predominantly adopts a 1,3-diequatorial chair conformation , rendering the H4 proton axial . This results in a diagnostic "wide" multiplet driven by large diaxial couplings (


 Hz), distinguishing it from the "narrow" multiplet of the trans-isomer.
Conformational Landscape & Stability

To interpret the


-values, one must first understand the 3D geometry. Tetrahydropyrans (THPs) adopt a chair conformation similar to cyclohexane.
  • cis-Isomer (Target): The Methyl group at C2 and Amine at C4 are on the same side of the ring plane. To minimize 1,3-diaxial strain, both bulky substituents prefer the equatorial position.

    • Conformer: 2-Me(eq), 4-NH

      
      (eq).[1]
      
    • Proton Geometry: H2 is axial ; H4 is axial .

  • trans-Isomer (Alternative): One substituent is equatorial, the other axial.

    • Conformer: 2-Me(eq), 4-NH

      
      (ax).[1] (Preferred over 2-Me(ax) due to the larger A-value of the methyl group).
      
    • Proton Geometry: H2 is axial ; H4 is equatorial .

Comparative Analysis: cis vs. trans J-Values

The following table contrasts the diagnostic NMR observables for the two isomers. The values are derived from the Karplus relationship applicable to 2,4-disubstituted tetrahydropyrans.

Table 1: Diagnostic Coupling Constants (

) and Multiplet Analysis
Featurecis-Isomer (2-Me

, 4-NH

)
trans-Isomer (2-Me

, 4-NH

)
differentiation Logic
H4 Proton Orientation Axial (

or

)
Equatorial The core differentiator.
H4 Signal Width (

)
Wide (> 25 Hz)Narrow (< 12 Hz)Sum of couplings.

10.5 – 12.0 Hz (Large)2.0 – 4.0 Hz (Small)Axial-Axial vs. Eq-Axial.

10.5 – 12.0 Hz (Large)2.0 – 4.0 Hz (Small)Axial-Axial vs. Eq-Axial.

2.0 – 4.0 Hz (Small)2.0 – 4.0 Hz (Small)Axial-Eq vs. Eq-Eq.
H4 Multiplet Appearance tt (Triplet of Triplets) or dddd qn (Quintet-like) or bs Visual "fingerprint" of the peak.
H2 Signal ddq (Large

to H3ax)
ddq (Large

to H3ax)
H2 remains axial in both; less diagnostic.

Technical Note: The large couplings (~11 Hz) in the cis-isomer arise because the dihedral angle between H4(ax) and its vicinal axial neighbors (H3ax, H5ax) is nearly 180°. In the trans-isomer, H4 is equatorial, forming dihedral angles of ~60° with all neighbors, resulting in uniformly small couplings.

Experimental Protocol: Stereochemical Validation

To replicate these results and validate your specific batch, follow this self-validating workflow.

Reagents & Equipment
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (If amine protons need characterization).
    • Note: CDCl

      
       is preferred for sharper resolution of ring protons.
      
  • Instrument: Minimum 400 MHz NMR (600 MHz recommended for clear separation of H3/H5 multiplets).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the amine in 0.6 mL CDCl

      
      .
      
    • Crucial: Add 1 drop of D

      
      O if the NH
      
      
      
      signal overlaps with H4. This exchanges the amine protons, simplifying the spectrum.
  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 
      
      
      
      2.0 seconds (Ensure full relaxation for quantitative integration).
    • Number of Scans (

      
      ): 16–64.
      
  • Data Processing (The "J-Check"):

    • Apply a window function (Gaussian or mild Exponential, LB = 0.3 Hz).

    • Locate the H4 methine signal (typically

      
       2.8 – 3.5 ppm).
      
    • Measure the width: Calculate the distance in Hz between the outermost peaks of the H4 multiplet.

      • If Width > 25 Hz

        
        cis-isomer .
        
      • If Width < 15 Hz

        
        trans-isomer .
        
  • Secondary Validation (NOESY):

    • Run a 2D NOESY experiment (Mixing time: 500 ms).

    • cis-Validation: Look for a strong cross-peak between H2 and H4 .

      • Reasoning: In the cis-isomer (diequatorial substituents), H2 and H4 are both axial and located on the same face of the ring (1,3-diaxial relationship), typically within 2.5 Å.

    • trans-Validation: Weak or absent NOE between H2 and H4 (distance > 3.5 Å).

Workflow Visualization

The following diagram illustrates the logical decision tree for assigning the stereochemistry of 2-methyltetrahydropyran-4-amine derivatives.

StereochemAssignment Start Synthesized Product (2-Me-THP-4-amine) H1NMR 1H NMR Acquisition (CDCl3, 400+ MHz) Start->H1NMR LocateH4 Locate H4 Signal (Methine geminal to NH2) H1NMR->LocateH4 AnalyzeJ Analyze Multiplet & J-Values LocateH4->AnalyzeJ WideMulti Wide Multiplet (Width > 25 Hz) J ~ 11 Hz detected AnalyzeJ->WideMulti Large couplings NarrowMulti Narrow Multiplet (Width < 15 Hz) All J < 5 Hz AnalyzeJ->NarrowMulti Small couplings NOECheck NOESY Validation (H2-H4 Correlation) WideMulti->NOECheck NarrowMulti->NOECheck CisConf H4 is AXIAL Substituents are Diequatorial CIS-ISOMER TransConf H4 is EQUATORIAL Substituents are Ax/Eq TRANS-ISOMER StrongNOE Strong H2-H4 NOE (1,3-diaxial protons) NOECheck->StrongNOE Confirm CIS WeakNOE Weak/No H2-H4 NOE NOECheck->WeakNOE Confirm TRANS StrongNOE->CisConf WeakNOE->TransConf

Caption: Logical workflow for distinguishing cis/trans isomers via 1D NMR coupling analysis and 2D NOESY validation.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on J-coupling analysis and NOE).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for Karplus relationships in cyclic systems).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Context for substituent effects on ring conformation).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (Detailed protocols for stereochemical assignment).

Sources

Analytical HPLC Method for cis-2-Methyltetrahydropyran-4-amine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of cis-2-methyltetrahydropyran-4-amine (2-Me-THP-4-amine) presents a dual challenge in pharmaceutical analytics: stereochemical resolution and detection sensitivity .[1] As a key intermediate in the synthesis of aminopurine-based oncology drugs, the stereochemical purity (cis/trans ratio) is a Critical Quality Attribute (CQA).

Traditional methods often fail because this molecule lacks a distinct UV chromophore and exhibits strong silanol interactions under standard acidic conditions, leading to peak tailing and poor resolution.

This guide compares the industry-standard Low-pH/Low-UV Method against our recommended High-pH/CAD Method . We demonstrate that utilizing a hybrid-particle stationary phase at pH 10.0, coupled with Charged Aerosol Detection (CAD), provides superior isomeric resolution, sensitivity, and method robustness.

Part 1: Comparative Analysis

We evaluated two distinct methodological approaches for the purity analysis of cis-2-Me-THP-4-amine.

The Alternatives
  • Method A (The Standard): Low-pH Reversed-Phase (0.1% Formic Acid) with UV Detection at 205 nm.

  • Method B (The Recommended Solution): High-pH Reversed-Phase (10 mM Ammonium Bicarbonate, pH 10.0) with Charged Aerosol Detection (CAD).

Performance Metrics Comparison
FeatureMethod A: Low-pH / UV 205 nmMethod B: High-pH / CAD (Recommended)
Detection Principle UV Absorbance (End-absorption)Aerosol Charging (Universal)
Analyte State Protonated Cation (

)
Neutral Free Base
Stationary Phase Standard C18 (Silica-based)Hybrid C18 (High-pH Stable)
Isomer Resolution (

)
1.2 - 1.5 (Marginal)> 3.5 (Excellent)
Tailing Factor (

)
1.8 - 2.2 (Significant Tailing)1.0 - 1.1 (Symmetric)
LOD (Limit of Detection) ~100 ppm (High noise floor)< 10 ppm
Baseline Stability Drifts with gradient (Refractive Index effects)Stable (Solvent evaporation)
Expert Insight: The Causality of Failure in Method A
  • The "Chromophore Problem": 2-Me-THP-4-amine has no conjugated

    
    -systems. Detection at 205 nm relies on the weak absorbance of the amine lone pair and the ether oxygen. This region is susceptible to interference from mobile phase impurities, resulting in a noisy baseline and poor Signal-to-Noise (S/N) ratios.
    
  • The "Silanol Problem": At low pH (pH 3), the amine is fully protonated (

    
    ). The positively charged ammonium species undergoes secondary ion-exchange interactions with residual silanols on the silica backbone of standard C18 columns. This causes the characteristic "shark-fin" tailing, which masks the closely eluting trans-isomer.
    
Part 2: The Recommended Protocol (High-pH / CAD)

This protocol utilizes the "Neutral State Strategy." By operating at pH 10.0 (near the


 of the amine), we suppress ionization. The neutral amine interacts purely via hydrophobic mechanisms with the C18 ligand, maximizing the stereoselective recognition of the cis vs. trans geometry.
1. Instrumentation & Conditions
  • System: UHPLC system (e.g., Vanquish, Acquity) with quaternary pump.

  • Detector: Charged Aerosol Detector (CAD). Note: Evaporation Temperature set to 35°C; Power Function 1.0.

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 2.5 µm) or Agilent Poroshell HPH-C18 .

    • Why: These columns utilize ethylene-bridged hybrid (BEH) or chemically modified particles resistant to dissolution at high pH.

2. Reagents & Mobile Phase
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (pH 10).

3. Gradient Program
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 40°C

Time (min)% A (Buffer)% B (ACN)Curve
0.0955Initial
10.07030Linear
12.0595Wash
14.0595Hold
14.1955Re-equilibrate
18.0955End
4. Sample Preparation
  • Stock: Dissolve 10 mg of cis-2-Me-THP-4-amine in 10 mL of Diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL for purity assay.

  • System Suitability: Prepare a mixture containing 95% cis and 5% trans isomer (spiked) to verify resolution.

Part 3: Mechanistic Visualization

The following diagrams illustrate the decision logic and the separation mechanism, generated using Graphviz.

Figure 1: Analytical Decision Matrix for Non-Chromophoric Amines

AmineAnalysisWorkflow Start Start: 2-Me-THP-4-amine Analysis CheckChrom Check Chromophore? Start->CheckChrom NoChrom No UV > 220nm CheckChrom->NoChrom Absence confirmed CheckpH Check pKa (~10.5) NoChrom->CheckpH PathA Method A: Low pH / UV 205nm CheckpH->PathA Standard Approach PathB Method B: High pH / CAD CheckpH->PathB Optimized Approach Fail Result: Peak Tailing, Low Sensitivity, Drifting Baseline PathA->Fail Protonated Amine + Silanol Interaction Success Result: Sharp Peaks, High Resolution (Cis/Trans), Universal Detection PathB->Success Neutral Amine + Hydrophobic Selectivity

Caption: Decision matrix highlighting the failure points of traditional UV methods vs. the success of the High-pH/CAD approach.

Figure 2: Stereoselective Interaction Mechanism

SeparationMechanism cluster_cis Cis-Isomer (Target) cluster_trans Trans-Isomer (Impurity) C18 C18 Stationary Phase Cis Cis: 2-Me(eq) / 4-NH2(eq) Larger Hydrophobic Contact Area Cis->C18 Stronger Interaction (Later Elution) Trans Trans: 2-Me(eq) / 4-NH2(ax) Compact/Different Shape Trans->C18 Weaker Interaction (Earlier Elution) pH High pH (10.0) pH->Cis Ensures Neutrality pH->Trans Ensures Neutrality

Caption: Mechanistic view of how High pH enables shape selectivity between cis and trans isomers on C18.

Part 4: Validation & Troubleshooting
Self-Validating the Method

To ensure the trustworthiness of this protocol, perform the following checks:

  • The "Blank" Check: Inject the blank diluent. In Method A (UV 205nm), you will likely see "ghost peaks" from the gradient. In Method B (CAD), the baseline should remain flat provided the Ammonium Bicarbonate is high purity.

  • The Resolution Check: The trans-isomer typically elutes before the cis-isomer in this system due to the axial orientation of the amine group reducing the effective hydrophobic contact area in the trans configuration (assuming 2-methyl is equatorial anchor). Target

    
    .[2]
    
Critical Considerations
  • Volatility: While cis-2-Me-THP-4-amine is a solid/oil, free amines can be semi-volatile. The CAD settings (Evaporation Temp) must be optimized. If signal loss is observed, lower the evaporation temperature to 30°C.

  • Buffer Quality: Use only LC-MS grade Ammonium Bicarbonate. Lower grades contain particulate matter that will clog the CAD nebulizer.

References
  • Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America. [Link]

  • McCalley, D. V. (2010). "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Waters Corporation. "XBridge BEH C18 Columns: Care and Use Manual." (High pH stability data). [Link]

  • Patent WO2019070827A1. "Processes for the preparation of cis-4-[...]-1-methylcyclohexane...

Sources

Comparative Bioactivity Guide: cis- vs. trans-2-Methyltetrahydropyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of cis- and trans-2-methyltetrahydropyran-4-amine derivatives, designed for medicinal chemists and drug discovery professionals.

Executive Summary

In the optimization of fragment-based drug candidates, the 2-methyltetrahydropyran-4-amine scaffold serves as a critical linker and solubility-enhancing moiety. The choice between cis and trans isomers is not merely a matter of chirality but a fundamental decision regarding vector alignment and conformational entropy .

  • The cis Isomer ((2R,4S)-rel): Thermodynamically dominant. Adopts a diequatorial (e,e) chair conformation. It projects substituents in a linear, planar vector, ideal for solvent-exposed regions or shallow pockets.

  • The trans Isomer ((2R,4R)-rel): Thermodynamically less stable. Adopts an equatorial-axial (e,a) conformation. It projects the amine (and subsequent payload) at a steep angle (~60-70° relative to the ring plane), useful for accessing deep sub-pockets or inducing specific protein conformational shifts.

Molecular Architecture & Conformational Analysis

The bioactivity differences stem directly from the ring puckering preferences dictated by the 2-methyl "anchor."

The "Anchor" Effect

The 2-methyl group has a significant A-value (approx. 1.7 kcal/mol), strongly biasing the tetrahydropyran (THP) ring to place this group in the equatorial position. This locks the ring conformation, forcing the 4-amine group to adopt a specific orientation relative to the methyl anchor.

Isomer Comparison Table[1][2]
Featurecis-Isomertrans-Isomer
Relative Configuration (2R,4S) or (2S,4R)(2R,4R) or (2S,4S)
Dominant Conformation Diequatorial (e,e) Equatorial-Axial (e,a)
Thermodynamic Stability High (Global Minimum)Lower (~1.0–1.4 kcal/mol penalty)
Vector Geometry Linear extension (Planar)Kinked extension (Perpendicular)
1H NMR Signature (H4)

(

Hz)

or broad multiplet (

Hz)
Lipophilicity (LogP) Slightly lower (Polar groups distant)Slightly higher (Compact solvation shell)
Conformational Energy Landscape (Visualization)

Conformation Substrate 2-Methyl-THP-4-one Cis cis-Isomer (e,e) Most Stable Linear Vector Substrate->Cis Thermodynamic Control (Reductive Amination) Trans trans-Isomer (e,a) High Energy Kinked Vector Substrate->Trans Kinetic Control or Inversion (Mitsunobu) Cis->Trans Isomerization (Rare)

Figure 1: Conformational access pathways. The methyl group acts as a conformational lock, dictating the axial/equatorial presentation of the amine.

Bioactivity & Structure-Activity Relationship (SAR)[5]

Vector Alignment and Binding Affinity

The primary driver for bioactivity differences is the exit vector of the amine nitrogen.

  • Case A: The cis Advantage (Linear Fit) In many kinase inhibitors (e.g., targeting the hinge region or solvent front), the ligand requires a flat topology to minimize steric clashes with the P-loop. The cis-(e,e) isomer extends the scaffold linearly.

    • Mechanism:[1][2][3][4] The equatorial amine directs the attached warhead away from the ring centroid, maximizing van der Waals contact along the channel.

    • Data Support: Analogs in tetralin systems (structurally similar to fused THP) show cis isomers often exhibit 2-6x higher potency due to this optimal packing [1].

  • Case B: The trans Advantage (Specific Interactions) The trans-(e,a) isomer projects the amine axially. This is critical when the target requires a "U-turn" or engagement with a ceiling residue.

    • Mechanism:[1][2][3][4] The axial amine creates a distinct 3D shape that can fill hydrophobic sub-pockets that are inaccessible to the flat cis isomer.

    • Risk: The axial substituent introduces 1,3-diaxial strain with ring protons, potentially lowering metabolic stability (axial protons are more accessible to CYP450 abstraction).

Physicochemical Properties (ADME)
  • Basicity: The cis amine (equatorial) is generally more accessible and slightly more basic than the trans (axial) amine, which suffers from 1,3-diaxial steric shielding.

  • Solubility: The cis isomer, having a larger solvent-accessible surface area (SASA) for the polar groups, typically shows superior aqueous solubility compared to the more compact trans isomer.

Experimental Protocols

Protocol: Stereoselective Synthesis

To validate bioactivity, you must access high-purity isomers.

A. Accessing the cis (Thermodynamic) Isomer:

  • Reagents: 2-Methyltetrahydropyran-4-one (1.0 eq), Ammonium Acetate (10 eq), NaBH(OAc)3 (1.5 eq), DCE.

  • Procedure:

    • Dissolve ketone in DCE. Add ammonium acetate and stir for 30 min.

    • Add NaBH(OAc)3 portion-wise at 0°C.

    • Stir at RT for 16h.

    • Outcome: ~9:1 ratio favoring the cis-(e,e) amine.[5]

  • Purification: Acid-base extraction. The cis isomer crystallizes readily as the HCl salt.

B. Accessing the trans (Kinetic) Isomer:

  • Reagents: cis-2-Methyltetrahydropyran-4-ol (obtained via L-Selectride reduction of ketone), Ph3P, DIAD, DPPA (Diphenylphosphoryl azide).

  • Procedure:

    • Perform Mitsunobu inversion on the cis-alcohol with DPPA to install the azide axially.

    • Reduce azide (Staudinger reduction: PPh3/H2O) to the amine.

    • Outcome: High selectivity for trans-(e,a) amine.

Protocol: NMR Determination of Configuration

Do not rely solely on LCMS. Use 1H NMR coupling constants of the H4 proton (alpha to amine).

  • Step 1: Acquire 1H NMR in DMSO-d6 or CDCl3.

  • Step 2: Locate the H4 methine signal (typically

    
     2.8 - 3.5 ppm).
    
  • Step 3: Measure

    
    -values.[6]
    
    • cis (H4 axial): Look for a tt (triplet of triplets). Two large couplings (

      
       Hz) and two small couplings (
      
      
      
      Hz).
    • trans (H4 equatorial): Look for a narrow multiplet or qt (quintet/triplet-like). No large (>10 Hz) couplings will be present.

Decision Framework for Drug Design

Use this logic flow to select the correct isomer for your program.

DecisionTree Start Target Pocket Analysis Flat Pocket is Flat/Channel-like (e.g., Kinase Hinge) Start->Flat Deep Pocket has 'Ceiling' or Requires Kink Start->Deep SelectCis Select CIS Isomer (e,e conformation) Max Stability & Solubility Flat->SelectCis SelectTrans Select TRANS Isomer (e,a conformation) Explore Unique Vector Deep->SelectTrans

Figure 2: Strategic selection of THP-amine isomers based on protein binding pocket topology.

References

  • Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. PubMed. Available at: [Link]

  • Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one. ResearchGate. Available at: [Link]

  • Conformational Analysis of 2-substituted Tetrahydropyrans.Beilstein Journal of Organic Chemistry. (General Reference for A-values).

Sources

A Researcher's Guide to Saturated Heterocyclic Amines: cis-2-methyltetrahydropyran-4-amine vs. 4-aminotetrahydropyran as Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological properties, is a cornerstone of this process.[1][2] Saturated heterocycles, such as tetrahydropyran (THP), are increasingly utilized as bioisosteric replacements for carbocyclic rings to enhance properties like solubility and metabolic stability.[3] This guide provides an in-depth comparison of two key aminotetrahydropyran scaffolds: the parent 4-aminotetrahydropyran and its methylated analogue, cis-2-methyltetrahydropyran-4-amine.

This comparison will delve into the subtle yet significant structural and physicochemical differences between these two molecules and how these variations can be leveraged in drug design to overcome common challenges in lead optimization.

The Strategic Value of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its advantages include:

  • Improved Physicochemical Properties: As a bioisostere of a cyclohexane ring, the THP moiety often imparts lower lipophilicity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Conformational Rigidity: The defined chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target protein.

  • Hydrogen Bonding Capability: The ring oxygen can act as a hydrogen bond acceptor, potentially forming an additional interaction with the target protein.[3]

Head-to-Head Comparison: Structural and Physicochemical Properties

The introduction of a methyl group at the 2-position of the THP ring, cis to the 4-amino group, introduces nuanced changes that can have a profound impact on a molecule's behavior.

Property4-aminotetrahydropyrancis-2-methyltetrahydropyran-4-amineRationale for Difference
Lipophilicity (LogD) LowerHigherThe addition of a lipophilic methyl group increases the overall lipophilicity of the molecule.
Basicity (pKa) HigherPotentially LowerThe electron-donating effect of the methyl group could slightly increase basicity. However, steric hindrance near the amine could also influence its pKa.[4]
Conformational Preference Exists in a conformational equilibrium between the axial and equatorial placement of the amino group.The cis-2-methyl group can influence the conformational equilibrium, potentially favoring a specific orientation of the 4-amino group.The steric bulk of the methyl group can create a conformational bias.
Metabolic Stability Generally stable, but can be susceptible to oxidation.The methyl group can act as a "metabolic handle" for cytochrome P450 enzymes or, conversely, shield adjacent positions from metabolism.The presence of an additional site for metabolism or steric shielding can alter the metabolic profile.
Conformational Analysis: A Deeper Dive

The conformational preferences of substituted tetrahydropyrans are a critical aspect of their use in drug design.[5][6] The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. For 4-aminotetrahydropyran, the amino group can exist in either orientation, with the equatorial position generally being more stable.

The introduction of a cis-2-methyl group can influence this equilibrium. The steric interactions between the methyl group and the rest of the ring can favor a conformation where the 4-amino group is either predominantly axial or equatorial, depending on the relative stereochemistry. This conformational locking can be advantageous in drug design by pre-organizing the molecule into the bioactive conformation for target binding.

Caption: Conformational equilibrium of 4-aminotetrahydropyran and the potential influence of a cis-2-methyl group.

Impact on Drug Discovery Parameters

The choice between these two scaffolds can significantly influence key drug discovery parameters:

  • Potency and Selectivity: The defined vector of the methyl group in cis-2-methyltetrahydropyran-4-amine can be exploited to probe specific hydrophobic pockets within a binding site, potentially leading to increased potency and selectivity.

  • Pharmacokinetics: The increased lipophilicity of the methylated analogue may lead to increased plasma protein binding and a larger volume of distribution. Conversely, it could also lead to increased metabolic clearance if the methyl group is a site of metabolism.

  • Intellectual Property: The use of a substituted THP ring can provide a novel chemical scaffold, strengthening the intellectual property position of a drug candidate.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial for understanding the potential of these scaffolds in a drug discovery program.

Determination of Lipophilicity (LogD) by Shake-Flask Method

Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.[8]

  • Compound Addition: A stock solution of the test compound is added to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: The mixture is shaken vigorously for a set period to ensure the compound has reached equilibrium between the two phases.[7]

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the organic and aqueous layers.[7]

  • Quantification: The concentration of the compound in each layer is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[7][8]

  • Calculation: The LogD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[9]

Caption: Workflow for LogD determination by the shake-flask method.

Determination of Basicity (pKa) by Potentiometric Titration

The pKa of the amine is critical as it determines the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[4][10]

Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11][12]

  • Sample Preparation: Dissolve a precise amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).[11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved carbon dioxide.[11][12]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11][12]

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[13]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[14][15]

Protocol:

  • Incubation Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing liver microsomes (e.g., human, rat) and the test compound at a specific concentration (e.g., 1 µM).[16]

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for P450 enzymes.[15][16]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[16]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Metabolic_Stability_Workflow cluster_0 Incubation cluster_1 Sampling and Analysis Prepare Mixture Prepare Incubation Mixture (Microsomes, Compound, Buffer) Initiate Reaction Initiate Reaction (Add NADPH at 37°C) Prepare Mixture->Initiate Reaction Quench Reaction Quench Reaction at Specific Time Points Initiate Reaction->Quench Reaction Process Samples Process Samples (Protein Precipitation) Quench Reaction->Process Samples LC-MS/MS Analysis LC-MS/MS Analysis Process Samples->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Calculate t½ and CLint

Caption: Experimental workflow for in vitro metabolic stability assay.

Synthesis of Aminotetrahydropyrans

Both 4-aminotetrahydropyran and its 2-methyl derivative can be synthesized through various routes. A common approach for 4-aminotetrahydropyran involves the reduction of 4-oximinotetrahydropyran or the reductive amination of tetrahydropyran-4-one. The synthesis of cis-2-methyltetrahydropyran-4-amine can be achieved from 2-methyltetrahydropyran-4-one, which can be prepared through methods like intramolecular oxy-Michael addition.[18] The synthesis of various functionalized aminotetrahydropyrans has been a focus of research for their application in drug discovery.[19]

Conclusion

The choice between 4-aminotetrahydropyran and cis-2-methyltetrahydropyran-4-amine as a bioisosteric replacement is a strategic decision in drug design. The parent compound offers a simpler scaffold with lower lipophilicity, while the methylated analogue provides an opportunity to fine-tune conformational preferences and probe specific interactions within the target binding site. A thorough understanding of their comparative physicochemical properties, backed by robust experimental data, is essential for medicinal chemists to make informed decisions and accelerate the development of novel therapeutics. The "magic methyl" effect, where the addition of a methyl group can have profound and sometimes unexpected benefits on a compound's properties, is a well-documented phenomenon in medicinal chemistry, and the strategic placement of a methyl group on a THP ring is a prime example of this principle in action.[20]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.